molecular formula C15H22O B1235385 cis,trans-Germacrone

cis,trans-Germacrone

Cat. No.: B1235385
M. Wt: 218.33 g/mol
InChI Key: CAULGCQHVOVVRN-SVGXSMIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,trans-Germacrone, also known as this compound, is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (E,E)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3Z,7Z)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8-,13-7-

InChI Key

CAULGCQHVOVVRN-SVGXSMIJSA-N

Isomeric SMILES

C/C/1=C/CC(=C(C)C)C(=O)C/C(=C\CC1)/C

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C

Pictograms

Irritant

Synonyms

germacron
germacrone

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to cis,trans-Germacrone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid belonging to the germacrane class, which is characterized by a 10-membered carbon ring. It exists as several stereoisomers, with the (E,E)-isomer, commonly referred to as trans,trans-germacrone, being the most abundant in nature. This technical guide focuses on cis,trans-germacrone, an isomer that, while not the predominant natural form, is of significant interest due to its potential biological activities. This document provides a comprehensive overview of the natural sources of germacrone, with a focus on the prevalence of the trans,trans isomer, methods for its isolation and quantification, and the photochemical conversion to the cis,trans isomer. Furthermore, it delves into the known biological activities and associated signaling pathways of germacrone, with the caveat that most existing research has been conducted on the readily available trans,trans isomer.

Natural Sources and Abundance of Germacrone

Germacrone is a major constituent of the essential oils of various plants, particularly within the Zingiberaceae (ginger) and Rhododendron families. While the literature predominantly refers to the compound as "germacrone," it is widely accepted that this denotes the more stable (E,E)- or trans,trans-isomer. The natural occurrence of the cis,trans-isomer is not well-documented and, if present, is likely in trace amounts. The primary route to obtaining this compound is through the photochemical isomerization of the trans,trans isomer.

Quantitative Data of Germacrone in Natural Sources

The following table summarizes the quantitative data for germacrone (presumed to be the trans,trans-isomer) found in the essential oils of various plant species.

Plant SpeciesFamilyPlant PartGermacrone Content (%)Reference
Curcuma aeruginosaZingiberaceaeRhizome5.3[1]
Curcuma zedoariaZingiberaceaeRhizome2.3[1]
Curcuma wenyujinZingiberaceaeRhizomeNot specified, but a major component[2]
Curcuma longa (Turmeric)ZingiberaceaeRhizome11
Rhododendron thymifoliumEricaceaeNot specified20.83

Experimental Protocols

Extraction and Isolation of (E,E)-Germacrone from Plant Material

A common method for the extraction and isolation of (E,E)-germacrone from plant rhizomes, such as those from Curcuma species, is steam distillation followed by chromatographic purification.

a) Steam Distillation:

  • Fresh or dried rhizomes are ground into a coarse powder.

  • The powdered material is subjected to steam distillation for several hours.

  • The collected distillate, containing the essential oil and water, is placed in a separatory funnel.

  • The essential oil layer is separated from the aqueous layer.

  • The oil is dried over anhydrous sodium sulfate to remove residual water.

b) High-Speed Counter-Current Chromatography (HSCCC) for Purification:

High-speed counter-current chromatography is an effective technique for the preparative isolation and purification of germacrone from the crude essential oil[3].

  • Solvent System Selection: A suitable two-phase solvent system is selected. For example, a petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v) system has been used successfully[3].

  • HSCCC Operation:

    • The coiled column of the HSCCC instrument is first filled with the lower phase (stationary phase).

    • The upper phase (mobile phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a set speed.

    • The essential oil sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and pool the fractions containing pure germacrone.

Quantification of Germacrone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantitative analysis of volatile compounds like germacrone in essential oils.

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS Analysis:

    • An appropriate GC column (e.g., a non-polar capillary column like DB-5ms) is used.

    • The oven temperature is programmed to separate the components of the essential oil. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Helium is commonly used as the carrier gas.

    • The mass spectrometer is operated in electron ionization (EI) mode.

  • Quantification: The percentage of germacrone is determined by comparing the peak area of germacrone to the total peak area of all identified compounds (area normalization method). For more accurate quantification, a calibration curve can be prepared using a pure standard of germacrone.

Photochemical Isomerization of (E,E)-Germacrone to this compound

The cis,trans-isomer of germacrone can be obtained from the naturally abundant trans,trans-isomer through photochemical isomerization[1].

  • Reaction Setup: A solution of (E,E)-germacrone in a suitable solvent (e.g., ether) is prepared in a quartz reaction vessel. A photosensitizer, such as acetophenone, is often added.

  • Irradiation: The solution is irradiated with a high-pressure mercury lamp or another suitable UV light source. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.

  • Monitoring and Work-up: The progress of the isomerization is monitored by techniques like TLC or GC. Upon completion, the solvent is evaporated.

  • Separation of Isomers: The resulting mixture of isomers (cis,trans-, cis,cis-, and remaining trans,trans-germacrone) can be separated by column chromatography on silica gel, taking advantage of the different polarities of the isomers.

Biological Activities and Signaling Pathways of Germacrone

Disclaimer: The vast majority of studies on the biological activity of germacrone have been conducted using "germacrone" isolated from natural sources, which is predominantly the (E,E)- or trans,trans-isomer. Specific studies on the biological effects of pure this compound are scarce. Therefore, the following information should be interpreted with the understanding that it likely pertains to the trans,trans-isomer.

Germacrone has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.

Anticancer Activity

Germacrone has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, liver cancer, and glioblastoma. The proposed mechanisms of action involve the induction of cell cycle arrest and apoptosis. Several signaling pathways have been implicated in the anticancer effects of germacrone.

  • JAK2/STAT3 Pathway: In human hepatoma HepG2 cells, germacrone has been found to induce apoptosis through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

  • PI3K/AKT/mTOR Pathway: Germacrone has also been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell proliferation, survival, and growth.

  • c-Met Signaling Pathway: Studies on germacrone derivatives have suggested that they can inhibit the c-Met kinase, a receptor tyrosine kinase that plays a role in cell motility, invasion, and proliferation[4].

Below is a diagram illustrating the potential involvement of germacrone in inhibiting cancer cell proliferation through these pathways.

Germacrone_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K cMet c-Met cMet->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation_Survival Germacrone Germacrone Germacrone->cMet Germacrone->PI3K Germacrone->AKT Germacrone->mTOR Germacrone->JAK2 Germacrone->STAT3

Caption: Putative signaling pathways inhibited by germacrone in cancer cells.

Antiviral Activity

Germacrone has demonstrated inhibitory effects against the influenza virus. It is suggested that germacrone interferes with the early stages of viral replication.

The workflow for investigating the antiviral activity of germacrone can be visualized as follows:

Antiviral_Workflow Start Start: Isolate Germacrone Cell_Culture Cell Culture (e.g., MDCK cells) Start->Cell_Culture Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Germacrone_Treatment Treat with Germacrone (various concentrations) Virus_Infection->Germacrone_Treatment Incubation Incubate for a Defined Period Germacrone_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viral_Titer Determine Viral Titer (e.g., Plaque Assay) Endpoint_Analysis->Viral_Titer Protein_Expression Analyze Viral Protein Expression (e.g., Western Blot) Endpoint_Analysis->Protein_Expression RNA_Synthesis Measure Viral RNA Synthesis (e.g., qRT-PCR) Endpoint_Analysis->RNA_Synthesis Results Results: Inhibition of Viral Replication Viral_Titer->Results Protein_Expression->Results RNA_Synthesis->Results

Caption: Experimental workflow for assessing the antiviral activity of germacrone.

Conclusion

This compound represents an intriguing, albeit less abundant, isomer of the naturally occurring sesquiterpenoid germacrone. While its direct natural sources are not well-established, it can be readily synthesized from the prevalent trans,trans-isomer via photochemical methods. The biological activities of germacrone are extensive, with significant potential in anticancer and antiviral applications, primarily attributed to the trans,trans-isomer. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to compare its efficacy and mechanisms of action with its more abundant stereoisomer. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds in drug development.

References

The Biosynthesis of cis,trans-Germacrone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrone, a sesquiterpenoid found in various medicinal plants, exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current understanding of the cis,trans-germacrone biosynthetic pathway in plants. While the initial steps involving the formation of the germacrane skeleton are well-characterized, the terminal steps leading to this compound remain an area of active investigation. This document synthesizes the available experimental evidence, presents detailed methodologies for key enzymatic assays, and visualizes the proposed pathway using logical diagrams.

Introduction

Germacranes are a class of sesquiterpenoids characterized by a 10-membered carbon ring structure. Among them, germacrone is a ketone derivative that exists in several isomeric forms, with the cis,trans-isomer being of significant interest due to its biological properties. The biosynthesis of germacrone, like other terpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. This guide focuses on the downstream pathway, starting from the C15 precursor, farnesyl pyrophosphate (FPP).

The Biosynthetic Pathway from Farnesyl Pyrophosphate

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the germacrene backbone and the subsequent oxidative modifications.

Stage 1: Cyclization of Farnesyl Pyrophosphate to Germacrene Precursors

The first committed step in germacrane biosynthesis is the cyclization of the linear precursor, (2E,6E)-farnesyl pyrophosphate (FPP), catalyzed by a class of enzymes known as terpene synthases (TPS), specifically germacrene synthases. Several germacrene synthase enzymes have been identified in various plant species, each producing a specific germacrene isomer. The most relevant precursors for germacrone biosynthesis are believed to be germacrene A and germacrene D.

  • Germacrene A Synthase (GAS): This enzyme catalyzes the conversion of FPP to (+)-germacrene A. It has been isolated and characterized from species like chicory (Cichorium intybus) and sunflower (Helianthus annuus)[1][2].

  • Germacrene D Synthase (GDS): This enzyme is responsible for the synthesis of germacrene D. Notably, enantiospecific synthases exist, producing either (+)- or (-)-germacrene D[3].

The stereochemistry of the resulting germacrene is strictly controlled by the respective synthase, which dictates the conformation of the FPP substrate within the active site during the cyclization cascade.

Stage 2: Hypothetical Oxidation of Germacrene to Germacrone

The conversion of a germacrene hydrocarbon to the ketone, germacrone, is presumed to be an oxidative process. While a dedicated "germacrone synthase" has not yet been identified, the involvement of cytochrome P450 monooxygenases (CYP450s) is highly probable, given their well-established role in the functionalization of terpene skeletons[4].

The proposed pathway likely involves the following steps:

  • Hydroxylation: A specific CYP450 enzyme would catalyze the hydroxylation of the germacrene precursor (e.g., germacrene D) at a specific carbon atom.

  • Oxidation to a Ketone: The resulting alcohol intermediate would then be oxidized to a ketone by a dehydrogenase or further oxidation by the same or a different CYP450.

The precise germacrene isomer that serves as the direct precursor for germacrone and the specific CYP450(s) involved are yet to be definitively identified. The formation of the cis,trans configuration of the double bonds in germacrone is likely determined by the stereochemistry of the germacrene precursor produced by the specific synthase and potentially subsequent enzymatic or spontaneous isomerizations.

Quantitative Data

The following table summarizes the available quantitative data for a key enzyme in the proposed pathway.

EnzymeSourceSubstrateKm (µM)Vmax (nmol h-1 mg-1 protein)Reference
(+)-Germacrene A SynthaseCichorium intybus (chicory) roots(2E,6E)-Farnesyl Pyrophosphate6.68.10 x 103[2]

Experimental Protocols

Germacrene A Synthase Activity Assay

This protocol is adapted from the characterization of (+)-germacrene A synthase from chicory[2].

Reagents:

  • Assay Buffer: 50 mM MOPSO (pH 6.7), 10% (v/v) glycerol, 5 mM DTT, 0.1% (v/v) Tween 20.

  • Substrate: [3H]-(2E,6E)-Farnesyl pyrophosphate (specific activity ~50 Ci mol-1).

  • Enzyme: Purified or partially purified germacrene A synthase.

  • Quenching Solution: Hexane.

  • Scintillation Cocktail.

Procedure:

  • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube on ice, containing the assay buffer and the enzyme solution.

  • Initiate the reaction by adding [3H]-FPP to a final concentration of 20 µM.

  • Overlay the reaction mixture with 1 mL of hexane to trap the volatile sesquiterpene products.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by vigorous vortexing, followed by centrifugation to separate the phases.

  • Transfer a known volume of the hexane layer to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

Cytochrome P450-Mediated Germacrene Oxidation Assay (General Protocol)

This is a general protocol that can be adapted for screening and characterizing CYP450s involved in germacrene oxidation.

Reagents:

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate: Germacrene isomer (e.g., germacrene D) dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme Source: Microsomal fraction from a plant tissue of interest or a heterologously expressed CYP450 and its corresponding reductase.

  • Cofactor: NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH.

  • Extraction Solvent: Ethyl acetate or hexane.

  • Internal Standard: A suitable non-endogenous hydrocarbon for GC-MS quantification.

Procedure:

  • In a glass tube, combine the reaction buffer, enzyme source, and the NADPH generating system.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the germacrene substrate.

  • Incubate the reaction for a specific time (e.g., 1-2 hours) with shaking.

  • Stop the reaction by adding an equal volume of cold ethyl acetate containing an internal standard.

  • Vortex vigorously to extract the products.

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • Dry the organic extract under a stream of nitrogen.

  • Resuspend the residue in a known volume of hexane for GC-MS analysis.

  • Analyze the products by GC-MS, comparing the retention times and mass spectra with authentic standards of germacrone and potential hydroxylated intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_cis_trans_Germacrone FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Precursor (e.g., Germacrene D) FPP->Germacrene Germacrene Synthase (e.g., GDS) Hydroxylated_Germacrene Hydroxylated Germacrene (Hypothetical Intermediate) Germacrene->Hydroxylated_Germacrene Cytochrome P450 (Hydroxylase) (Hypothetical) Germacrone This compound Hydroxylated_Germacrene->Germacrone Dehydrogenase or Cytochrome P450 (Hypothetical) GDS Germacrene Synthase P450_1 CYP450 Dehydrogenase Dehydrogenase/CYP450

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_synthase Terpene Synthase Characterization cluster_p450 Cytochrome P450 Characterization Gene_Isolation Gene Isolation (e.g., from cDNA library) Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Gene_Isolation->Heterologous_Expression Protein_Purification Protein Purification (e.g., affinity chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay (with FPP) Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis Microsome_Isolation Microsome Isolation or Heterologous Expression P450_Assay Enzyme Assay (with Germacrene + NADPH) Microsome_Isolation->P450_Assay Product_Identification Product Identification (GC-MS, NMR) P450_Assay->Product_Identification

Caption: Workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is initiated by the well-documented cyclization of farnesyl pyrophosphate to a germacrene precursor by a terpene synthase. The subsequent oxidative steps to form the final ketone product are currently hypothesized to be catalyzed by cytochrome P450 monooxygenases and potentially dehydrogenases. Further research is required to identify and characterize these downstream enzymes to fully elucidate the pathway. The identification of the complete set of genes and enzymes will be instrumental for the heterologous production of this compound in microbial systems, paving the way for a sustainable supply of this valuable bioactive compound for pharmaceutical and other applications. Future work should focus on functional genomics and proteomics approaches in germacrone-producing plants to pinpoint the missing enzymatic links in this intriguing biosynthetic pathway.

References

Spontaneous Conversion of cis,trans-Germacrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrones, a class of sesquiterpenoids characterized by a ten-membered carbon ring, are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. A key feature of their chemistry is the propensity for spontaneous molecular rearrangement, a critical consideration for their isolation, characterization, and therapeutic development. This technical guide provides an in-depth analysis of the spontaneous conversion of cis,trans-germacrone, focusing on the underlying mechanisms, experimental protocols for investigation, and quantitative data from relevant studies.

Introduction

This compound and its isomers are susceptible to various spontaneous transformations, primarily driven by thermal energy, acidic conditions, or photochemical stimuli. The most prominent of these is the thermally induced Cope rearrangement, a[1][1]-sigmatropic shift that leads to the formation of elemene-type sesquiterpenoids. This rearrangement is of particular importance as it can occur during extraction, purification, and analytical procedures, potentially leading to the misidentification of natural products and an inaccurate assessment of their biological activities. Understanding the conditions and mechanisms governing these conversions is paramount for the accurate scientific investigation and potential therapeutic application of germacrone-containing compounds.

Mechanisms of Spontaneous Conversion

The spontaneous conversion of this compound can proceed through several pathways, with the Cope rearrangement being the most significant and well-documented.

Thermal Rearrangement: The Cope Rearrangement

The Cope rearrangement is a concerted, intramolecular pericyclic reaction that proceeds through a chair-like six-membered transition state.[2] In the case of germacrones, the flexible ten-membered ring can adopt a conformation that facilitates this rearrangement.[2] For this compound, this process typically leads to the formation of β-elemene.[3] This transformation is highly stereospecific.[2]

The ease of this rearrangement is evident during analytical techniques such as gas chromatography (GC), where elevated temperatures in the injection port can lead to significant conversion of germacrone to β-elemene.[2][4] In fact, the mass spectrometry (MS) data for germacrene A, a related compound, are often those of its rearrangement product, β-elemene, due to this facile conversion.[3]

Below is a diagram illustrating the Cope rearrangement of germacrone to β-elemene.

Cope_Rearrangement cluster_start This compound cluster_transition Chair-like Transition State cluster_end β-Elemene start_node Germacrone transition_node Transition State start_node->transition_node Heat (Δ) end_node β-Elemene transition_node->end_node [3,3]-Sigmatropic Shift

Figure 1: Cope Rearrangement of Germacrone.
Acid-Induced Transannular Cyclization

In the presence of acids, germacrones can undergo transannular cyclization, a process where new rings are formed across the existing ten-membered ring. This reaction is initiated by the protonation of one of the double bonds, followed by an intramolecular attack by another double bond. This leads to the formation of bicyclic sesquiterpenoids, such as those with eudesmane or guaiane skeletons.[5] The specific products formed depend on the conformation of the germacrone starting material.[5]

The following diagram depicts a generalized workflow for acid-induced transannular cyclization.

Acid_Cyclization start This compound protonation Protonation of Double Bond (H+) start->protonation intermediate Carbocation Intermediate protonation->intermediate cyclization Transannular Cyclization intermediate->cyclization products Eudesmane/Guaiane Skeletons cyclization->products

Figure 2: Acid-Induced Transannular Cyclization.

Quantitative Data

The thermal rearrangement of germacrone to β-elemene has been studied kinetically. The following table summarizes the key quantitative data.

ParameterValueConditionsReference
Activation Energy (Ea)137 ± 4 kJ/molIn bis(2-ethoxyethyl) ether[4]
Pre-exponential Factor (A)(1.35 ± 0.03) x 1013 s-1In bis(2-ethoxyethyl) ether[4]
Temperature Range140-160°CIn bis(2-ethoxyethyl) ether[4]
GC Injector Temperature for Conversion> 250°CGas Chromatography[4]
Reduced GC Injector Temperature to Minimize Conversion150°CGas Chromatography[2]

Experimental Protocols

Isolation and Purification of Germacrone

The isolation of germacrone from natural sources requires careful handling to prevent spontaneous conversion.

Protocol:

  • Extraction: The plant material is typically extracted with a non-polar solvent such as n-hexane.[6]

  • Purification: The crude extract is subjected to column chromatography on silica gel.[7] A solvent gradient of increasing polarity (e.g., petroleum ether-ethyl acetate) is used for elution.

  • Fractions containing germacrone are identified by thin-layer chromatography (TLC).

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC). [8]

Monitoring Thermal Rearrangement by Gas Chromatography (GC)

GC is a powerful tool to study the thermal conversion of germacrone.

Protocol:

  • Sample Preparation: A solution of purified germacrone in a suitable solvent (e.g., hexane) is prepared.

  • GC Conditions:

    • Injector Temperature: To observe the rearrangement, set the injector temperature to 250°C or higher.[4] To minimize rearrangement, reduce the injector temperature to 150°C.[2]

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.

    • Oven Program: A temperature program from a low initial temperature (e.g., 60°C) to a final temperature of around 240°C is typically used.

    • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

  • Analysis: The chromatogram will show a peak for germacrone and a peak for its rearrangement product (β-elemene). The relative peak areas can be used to quantify the extent of conversion at different injector temperatures.

Structural Elucidation

The structures of germacrone and its conversion products are determined using a combination of spectroscopic techniques.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1][8] Techniques such as COSY, HSQC, and HMBC are used to establish connectivity.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound.[3][8] As noted, for thermally labile compounds like germacrone, the MS spectrum obtained via GC-MS may represent the rearrangement product.

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about functional groups and conjugated systems within the molecule.

  • X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration.[1]

Logical Workflow for Investigation

The following diagram outlines a logical workflow for the investigation of spontaneous germacrone conversion.

Investigation_Workflow start Isolation of Germacrone from Natural Source purification Purification (Column Chromatography, HPLC) start->purification characterization Structural Elucidation (NMR, MS, etc.) purification->characterization stability_studies Stability Studies characterization->stability_studies thermal Thermal Conversion (GC Analysis) stability_studies->thermal acid Acid-Catalyzed Conversion stability_studies->acid product_analysis Analysis of Conversion Products thermal->product_analysis acid->product_analysis mechanism Mechanism Elucidation product_analysis->mechanism

Figure 3: Investigation Workflow.

Conclusion

The spontaneous conversion of this compound, particularly the thermal Cope rearrangement to β-elemene, is a fundamental aspect of its chemistry. Researchers and drug development professionals must be cognizant of this inherent instability to ensure the accurate isolation, identification, and biological evaluation of these promising natural products. By employing appropriate experimental conditions and analytical techniques, the challenges posed by these rearrangements can be effectively managed, paving the way for the successful development of germacrone-based therapeutics.

References

The Occurrence and Analysis of cis,trans-Germacrone in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone is a naturally occurring sesquiterpenoid ketone found in the essential oils of various medicinal and aromatic plants. As a bioactive compound, it has garnered significant interest within the scientific community for its wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides an in-depth overview of the occurrence of this compound in different essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific part of the plant used for extraction. The following table summarizes the quantitative data on the occurrence of germacrone in the essential oils of several plant species, primarily from the Curcuma and Geranium genera.

Plant SpeciesPlant PartGermacrone Percentage (%)Reference
Curcuma heyneanaRhizome5.29[1]
Curcuma aeruginosaRhizome5.3[2]
Curcuma zedoariaRhizome2.3[2]
Curcuma aromaticaRhizome4.3 - 16.5[3]
Curcuma longa (Chinese origin)Rhizome11[4]
Geranium macrorrhizum (aerial parts)Aerial PartsPredominant[5]
Geranium macrorrhizum (flowers)FlowersLess abundant than in aerial parts[5]

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of water and the volatile components of the plant material.

Methodology:

  • Sample Preparation: Fresh or dried plant material (e.g., rhizomes, leaves, flowers) is comminuted (ground or chopped) to increase the surface area for efficient extraction. For instance, 5 kg of fresh Curcuma heyneana rhizomes are washed and blended until smooth[1].

  • Apparatus Setup: A Clevenger-type apparatus or a similar distillation setup is used. The ground plant material is placed in a distillation flask and fully immersed in water. The ratio of water to plant material can vary, for example, a 3:1 water to Curcuma heyneana slurry ratio has been used[1]. To prevent charring, a layer of palm fiber can be placed at the bottom of the flask[1].

  • Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser. The distillation is typically carried out over a period of several hours (e.g., 6 hours on low heat)[1].

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask). Due to their immiscibility and density difference, the essential oil forms a separate layer from the water and can be collected.

  • Drying: Anhydrous sodium sulfate is added to the collected essential oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial, typically at a low temperature (e.g., 4°C), until analysis.

Experimental Workflow for Hydrodistillation

Hydrodistillation_Workflow A Plant Material (e.g., Rhizomes) B Comminution (Grinding/Blending) A->B C Hydrodistillation (with Water) B->C D Condensation C->D E Separation (Oil and Water) D->E F Drying (with Na2SO4) E->F G Pure Essential Oil F->G

Caption: A generalized workflow for the extraction of essential oils using hydrodistillation.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Methodology:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., methanol, hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC-MS system.

    • Gas Chromatograph (GC): The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

    • Mass Spectrometer (MS): The separated components are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which is used for identification by comparing it to mass spectral libraries (e.g., NIST).

Typical GC-MS Parameters for Germacrone Analysis:

ParameterSpecification
Column HP-5MS or DB-5MS (non-polar), (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate Typically 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, ramped to 240°C at a rate of 3-4°C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Important Consideration: Germacrone can undergo thermal rearrangement (Cope rearrangement) to β-elemene in the hot GC injector port. This can lead to an underestimation of germacrone content. Lowering the injector temperature or using analytical techniques that do not involve high temperatures, such as High-Performance Liquid Chromatography (HPLC), can mitigate this issue.

GC-MS Analysis Workflow

GCMS_Workflow A Essential Oil Sample B Dilution in Solvent A->B C Injection into GC-MS B->C D Separation in GC Column C->D E Ionization and Fragmentation in MS D->E F Detection and Data Acquisition E->F G Compound Identification (Library Matching) F->G H Quantification G->H Akt_mTOR_Pathway Germacrone Germacrone Akt p-Akt Germacrone->Akt inhibits mTOR p-mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis induces Autophagy Autophagy mTOR->Autophagy induces JAK2_STAT3_Pathway Germacrone Germacrone JAK2 p-JAK2 Germacrone->JAK2 inhibits STAT3 p-STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis inhibition leads to NFkB_Pathway Germacrone Germacrone IkB IkB Germacrone->IkB enhances p65 p-p65 Germacrone->p65 suppresses NFkB_Activation NF-κB Activation IkB->NFkB_Activation inhibits p65->NFkB_Activation activates Inflammation Inflammation NFkB_Activation->Inflammation

References

The Sentinel Molecule: A Technical Guide to the Role of cis,trans-Germacrone in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and their aggressors, a vast arsenal of secondary metabolites is deployed. Among these, the sesquiterpenoid cis,trans-Germacrone has emerged as a significant player in the defense strategies of various plant species. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its defensive properties against herbivores and pathogens, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in plant science, entomology, phytopathology, and drug development seeking to understand and harness the potential of this multifaceted natural compound.

Biosynthesis of this compound

The biosynthesis of this compound, a 10-membered ring sesquiterpene, originates from the mevalonate (MVA) pathway in plants. The key precursor, farnesyl pyrophosphate (FPP), undergoes cyclization to form the germacrane skeleton. Specifically, FPP is converted to (+)-germacrene A by the enzyme germacrene A synthase (GAS).[1][2] Subsequent oxidative modifications, likely mediated by cytochrome P450 monooxygenases (CYPs), convert germacrene A into germacrone.[3] The stereochemistry of the final product is determined by the specific enzymes involved in these final steps.

Role in Plant Defense: A Two-Pronged Approach

This compound contributes to plant defense through its potent insecticidal, antifeedant, and antifungal activities.[4][5][6] This dual functionality makes it an effective deterrent against a broad spectrum of plant antagonists.

Defense Against Herbivores

This compound exhibits significant insecticidal and antifeedant properties against various agricultural pests.[5] Its volatile nature allows it to act as a repellent, deterring insects from feeding. Upon ingestion, it can be toxic, leading to reduced growth, developmental abnormalities, or mortality. The primary mode of action is often through disruption of the insect's nervous system or interference with key metabolic processes.

Defense Against Pathogens

In addition to its role in anti-herbivore defense, this compound possesses notable antifungal properties.[6][7] It can inhibit the growth of various phytopathogenic fungi by disrupting cell membrane integrity, inhibiting spore germination, or interfering with essential metabolic pathways. This broad-spectrum antifungal activity helps protect plants from a range of diseases.

Quantitative Data on Biological Activity

A critical aspect of understanding the defensive role of this compound is the quantitative assessment of its biological activity. The following tables summarize the available data on its efficacy against various insect pests and fungal pathogens.

Target OrganismBioassay TypeActivity MetricValue (mg/mL)Reference
Spodoptera littoralisAntifeedantEC500.18[8]
Myzus persicaeAntifeedantEC500.23[8]
Rhopalosiphum padiAntifeedantEC500.16[8]
Hyalomma lusitanicumAcaricidalLD500.13[8]
Hyalomma lusitanicumAcaricidalLD900.23[8]

Table 1: Insecticidal and Antifeedant Activity of Germacrone. EC50 (Effective Concentration 50) is the concentration that causes a 50% reduction in feeding. LD50/LD90 (Lethal Dose 50/90) is the dose that causes 50% or 90% mortality.

Signaling Pathways in Plant Defense

The production and action of this compound are tightly regulated by complex signaling networks within the plant, primarily involving the jasmonate signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens.[9][10][11]

Jasmonate Signaling Pathway

Herbivore attack or pathogen infection triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[9][11] JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[9][11] This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[9][11] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes, including those involved in the biosynthesis of secondary metabolites like this compound.[9][10]

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_perception Signal Perception cluster_response Transcriptional Response Herbivore_Attack Herbivore Attack / Pathogen Infection JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Germacrone_Biosynthesis Germacrone Biosynthesis Defense_Genes->Germacrone_Biosynthesis Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare Germacrone Test Solutions (various concentrations) Dip_Leaves Dip Host Plant Leaves Prep_Solutions->Dip_Leaves Prep_Control Prepare Control Solution (solvent + surfactant) Prep_Control->Dip_Leaves Air_Dry Air Dry Leaves Dip_Leaves->Air_Dry Setup_Petri Place Leaf in Petri Dish Air_Dry->Setup_Petri Intro_Insects Introduce Insects Setup_Petri->Intro_Insects Incubate Incubate under Controlled Conditions Intro_Insects->Incubate Record_Mortality Record Mortality at Intervals Incubate->Record_Mortality Calc_LC50 Calculate LC50 using Probit Analysis Record_Mortality->Calc_LC50

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to cis,trans-Germacrone

Germacrone is a naturally occurring sesquiterpenoid with a ten-membered carbocyclic ring, which is a key structural feature of many bioactive natural products.[1][2] It is a major bioactive component found in the essential oils of various plants, including those of the family Zingiberaceae.[2][3] Germacrone and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antiviral, and neuroprotective effects.[1][2] The unique ten-membered ring structure and the presence of multiple reactive sites make germacrone an interesting target for both total synthesis and the development of novel therapeutic agents.[3]

The synthesis of medium-sized rings like the germacrane skeleton presents significant challenges in organic synthesis due to unfavorable entropic and enthalpic factors. Stereoselective synthesis is particularly crucial as the biological activity of germacrone and its derivatives is often dependent on their specific stereochemistry.

This document provides an overview of a synthetic approach to this compound, focusing on the key chemical transformations and strategic considerations. Detailed experimental protocols are not provided here; instead, researchers are directed to the original peer-reviewed literature for specific procedural details. This approach ensures that the synthesis is conducted by trained professionals in a controlled and safe laboratory environment.

Retrosynthetic Analysis and Synthetic Strategy

A common strategy for the synthesis of macrocyclic compounds like germacrone involves the use of a ring-closing metathesis (RCM) reaction or an intramolecular coupling reaction as a key step to form the ten-membered ring. An alternative approach, and the one discussed here, involves the construction of an acyclic precursor containing all the necessary carbon atoms and functional groups, followed by a cyclization step.

A retrosynthetic analysis of this compound might start by disconnecting the ten-membered ring at a strategic bond to simplify the target molecule. For instance, a disconnection of a carbon-carbon bond could lead to a linear precursor that can be assembled from smaller, readily available starting materials. The stereochemistry of the double bonds and the chiral centers must be carefully controlled throughout the synthesis.

Key Chemical Transformations in the Synthesis of this compound

The following table summarizes the key chemical transformations that could be employed in a plausible synthetic route to this compound. This represents a generalized sequence, and specific reagents and conditions can be found in the cited literature.

Step Transformation Key Reagents and Reaction Type Purpose
1Chain ElongationGrignard reaction or Wittig reactionTo build the carbon skeleton of the acyclic precursor.
2OxidationSwern oxidation or Dess-Martin periodinaneTo introduce a carbonyl group necessary for further transformations.
3Stereoselective AlkenylationHorner-Wadsworth-Emmons reactionTo create a trans-double bond with high stereoselectivity.
4Protection of Functional GroupsSilyl ethers (e.g., TBS) or acetalsTo mask reactive functional groups during subsequent reaction steps.
5Intramolecular CyclizationNozaki-Hiyama-Kishi reaction or other intramolecular coupling methodsTo form the ten-membered germacrane ring.
6Deprotection and OxidationTBAF for desilylation; PCC or DMP for oxidationTo remove protecting groups and install the final ketone functionality.

Workflow of a Generalized Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a high-level representation of the synthetic logic rather than a detailed experimental plan.

Synthesis_Workflow cluster_start Starting Materials cluster_acyclic Acyclic Precursor Assembly cluster_cyclization Macrocyclization cluster_final Final Product Formation A Simple Precursors B Chain Elongation & Functionalization A->B Multiple Steps C Stereoselective Alkenylation B->C D Protected Acyclic Intermediate C->D E Intramolecular Cyclization D->E Key Cyclization Step F Cyclized Intermediate E->F G Deprotection & Oxidation F->G Final Modifications H This compound G->H

Caption: A generalized workflow for the synthesis of this compound.

Biosynthesis of Germacranes

In nature, germacranes are important intermediates in the biosynthesis of other classes of sesquiterpenes, such as eudesmanes and guaianes.[4] The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a universal precursor for sesquiterpenes, catalyzed by a class of enzymes known as terpene synthases.[4][5] Specifically, Germacrene A synthase catalyzes the formation of the germacrene A skeleton.[5] Subsequent enzymatic oxidations and rearrangements lead to the formation of germacrone and other related sesquiterpenoids.[5] Understanding the biosynthetic pathway can provide valuable insights for the development of biomimetic synthetic strategies.

Conclusion and Recommendations

The synthesis of this compound is a challenging but achievable goal in a well-equipped organic synthesis laboratory. The key to a successful synthesis lies in the careful planning of the synthetic route, with particular attention to the stereoselective formation of double bonds and the efficient construction of the ten-membered ring.

Researchers interested in performing this synthesis are strongly encouraged to consult the primary scientific literature for detailed experimental procedures. It is essential that all laboratory work is conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls.

For further reading and detailed experimental protocols, please refer to review articles on sesquiterpenoid synthesis and the total synthesis of germacrone and related natural products.[1]

References

Application Notes and Protocols for the Extraction of cis,trans-Germacrone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis,trans-Germacrone is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in the rhizomes of Curcuma species such as Curcuma zedoaria (white turmeric) and Curcuma wenyujin.[1][2] This bioactive compound has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3] The effective extraction of Germacrone from its natural plant sources is a critical first step in its purification, characterization, and subsequent development into therapeutic agents.

These application notes provide an overview of various methods for the extraction of this compound from plant material, complete with detailed experimental protocols and a comparative summary of quantitative data. The information is intended to guide researchers in selecting and implementing the most suitable extraction strategy for their specific research and development needs.

Extraction Methodologies

Several techniques can be employed for the extraction of Germacrone, ranging from traditional methods to more modern, environmentally friendly approaches. The choice of method depends on factors such as the desired purity of the extract, the scale of the extraction, and the available laboratory equipment. The most commonly utilized methods include:

  • Steam Distillation: A traditional method for extracting volatile compounds like Germacrone. It is particularly suitable for obtaining essential oils.[4]

  • Solvent Extraction: This includes techniques such as maceration and Soxhlet extraction, which utilize organic solvents to dissolve the target compound from the plant matrix.[5][6]

  • Microwave-Assisted Extraction (MAE): A more modern and rapid technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]

  • Supercritical Fluid Extraction (SFE): A green extraction technique that employs a supercritical fluid, typically carbon dioxide, as the solvent.[8][9] This method is advantageous for its selectivity and the ease of solvent removal.

Quantitative Data Summary

The efficiency of Germacrone extraction can vary significantly depending on the chosen method and the specific plant material. The following table summarizes quantitative data from various studies to facilitate a comparison of different extraction techniques.

Extraction MethodPlant MaterialKey ParametersYield/ResultsReference
Microwave-Assisted Extraction (MAE)Rhizoma Curcuma700 W microwave power, 4 min irradiation timeRecoveries between 86% and 93%[7]
Steam DistillationCurcuma longa1, 2, and 3 bar absolute pressureGermacrone content varied with pressure (e.g., 4.36% of essential oil at 1 bar)[10]
HydrodistillationCurcuma zedoariaNot specified0.74% essential oil yield, with Germacrone as a component (2.3%)[11]
Solvent Extraction (Hexane)Curcuma zedoariaHexane as solvent24.2 g of hexane extract from 1.0 kg of powdered rhizomes (2.42%)[12]
Supercritical Fluid Extraction (SFE)Curcuma longa425 bar pressure, 75 °C temperatureOptimum yield of lipophilic substances, including turmerones[13]
High-Speed Counter-Current Chromatography (HSCCC)Curcuma wenyujin essential oilPetroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v)62 mg of Germacrone from 658 mg of essential oil (9.42%)[14]

Experimental Protocols

The following are detailed protocols for the key methods of Germacrone extraction.

Protocol 1: Steam Distillation

This protocol is adapted for a laboratory-scale extraction of essential oils containing Germacrone.

Materials and Equipment:

  • Ground plant material (e.g., Curcuma zedoaria rhizomes)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[15]

  • Heating mantle or hot plate

  • Organic solvent (e.g., methylene chloride or hexane) for liquid-liquid extraction

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Weigh a suitable amount of finely ground plant material and place it into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask with distilled water to approximately two-thirds of its volume and add a few boiling chips.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the boiling flask to generate steam. The steam will pass through the biomass, causing the volatile compounds, including Germacrone, to vaporize.

  • The steam and volatile compound mixture will then travel to the condenser, where it will cool and liquefy.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer.[15]

  • Once the distillation is complete (typically after several hours, when no more oil is observed in the distillate), separate the essential oil layer from the aqueous layer using a separatory funnel.

  • To recover any dissolved essential oil from the aqueous layer, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methylene chloride).[16]

  • Combine the initial essential oil layer with the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the pure essential oil containing Germacrone.

Protocol 2: Solvent Extraction (Maceration)

This protocol describes a simple maceration technique for extracting Germacrone.

Materials and Equipment:

  • Powdered plant material (e.g., Curcuma zedoaria rhizomes)

  • Solvent (e.g., hexane or ethanol)[12][17]

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in an Erlenmeyer flask.

  • Add the extraction solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-liquid ratio is 1:10 (w/v).[17]

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture.

  • Allow the extraction to proceed for a specified period, typically ranging from 24 to 72 hours, at room temperature.[6]

  • After the extraction period, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent. The resulting crude extract will contain Germacrone and other co-extracted compounds.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general outline for SFE of Germacrone using supercritical CO₂. Specific parameters will need to be optimized based on the available equipment.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Curcuma longa rhizomes)

  • Supercritical fluid extraction system

  • High-purity carbon dioxide

Procedure:

  • Load the dried and powdered plant material into the extraction vessel of the SFE system.

  • Set the desired extraction parameters, including pressure and temperature. Optimal conditions for Curcuma longa have been reported at 425 bar and 75 °C.[13]

  • Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.

  • The supercritical CO₂ then flows through the extraction vessel, dissolving the lipophilic compounds, including Germacrone.

  • The resulting solution of supercritical CO₂ and extracted compounds is then passed into a separator.

  • In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds.[13]

  • The gaseous CO₂ can be recycled back into the system.

  • Collect the extract from the separator. This extract will be rich in Germacrone and other non-polar to moderately polar compounds.

Visualizations

General Workflow for Germacrone Extraction and Isolation

ExtractionWorkflow PlantMaterial Plant Material (e.g., Curcuma rhizomes) Preparation Drying and Grinding PlantMaterial->Preparation Extraction Extraction Method Preparation->Extraction SteamDistillation Steam Distillation Extraction->SteamDistillation e.g. SolventExtraction Solvent Extraction Extraction->SolventExtraction e.g. SFE Supercritical Fluid Extraction (SFE) Extraction->SFE e.g. CrudeExtract Crude Extract / Essential Oil SteamDistillation->CrudeExtract SolventExtraction->CrudeExtract SFE->CrudeExtract Purification Purification CrudeExtract->Purification Chromatography Column Chromatography / HSCCC Purification->Chromatography PureGermacrone Pure this compound Chromatography->PureGermacrone Analysis Analysis (GC-MS, HPLC, NMR) PureGermacrone->Analysis

Caption: A generalized workflow for the extraction and isolation of this compound.

Logical Relationship of Extraction Methods

ExtractionMethods ExtractionMethods Extraction Methods for Germacrone Conventional Conventional Methods ExtractionMethods->Conventional Modern Modern Methods ExtractionMethods->Modern SteamDistillation Steam Distillation Conventional->SteamDistillation SolventExtraction Solvent Extraction (Maceration, Soxhlet) Conventional->SolventExtraction MAE Microwave-Assisted Extraction (MAE) Modern->MAE SFE Supercritical Fluid Extraction (SFE) Modern->SFE

Caption: Classification of Germacrone extraction methods.

References

Application Notes and Protocols for the Purification of cis,trans-Germacrone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of cis,trans-Germacrone from essential oil extracts, primarily from Curcuma species, using High-Performance Liquid Chromatography (HPLC). Additionally, it includes relevant quantitative data and a diagram of the anti-inflammatory signaling pathway modulated by Germacrone.

Introduction

This compound is a naturally occurring sesquiterpenoid found in a variety of plants, most notably in the essential oils of Curcuma species such as Curcuma wenyujin and Curcuma zedoaria. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[1] The purification of Germacrone is a critical step for its further investigation and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products like Germacrone.

Quantitative Data Summary

The following table summarizes the quantitative data related to the purification of Germacrone. It is important to note that while HPLC is a common analytical tool, preparative scale purification data is often reported in combination with other techniques like High-Speed Counter-Current Chromatography (HSCCC).

ParameterValueMethodSource
Purity > 97%HSCCC followed by HPLC analysis[2]
Purity 96%Preparative HPLC and HSCCC
Yield 62 mg from 658 mg of essential oilHSCCC[3]
Yield 10 mg from 300 mg of essential oilHigh-Performance Centrifugal Partition Chromatography
Retention Time (Analytical) ~10-15 minAnalytical C18 RP-HPLC with Methanol/Water gradientAdapted from analytical methods
Detection Wavelength 210 nm or 254 nmUV Detector[2]

Note: The retention time on a preparative HPLC system will be significantly longer than on an analytical system due to the larger column dimensions and typically lower flow rates relative to the column volume. The provided analytical retention time serves as a reference for method development.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines the steps for the isolation and purification of this compound from a pre-extracted essential oil.

3.1. Materials and Reagents

  • Crude essential oil from a Curcuma species (e.g., Curcuma wenyujin)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water

  • HPLC-grade Acetonitrile (for column cleaning and storage)

  • 0.45 µm syringe filters

3.2. Instrumentation

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A gradient pump

    • A manual or automated injector with a large volume loop (e.g., 1-5 mL)

    • A UV-Vis detector

    • A fraction collector

  • Reversed-Phase C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size)

  • Rotary evaporator

3.3. Sample Preparation

  • Accurately weigh the crude essential oil.

  • Dissolve the essential oil in a minimal amount of HPLC-grade methanol to create a concentrated stock solution. The concentration will depend on the loading capacity of the preparative column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.4. HPLC Method

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Methanol in water) for at least 30-60 minutes or until a stable baseline is achieved.

  • Mobile Phase:

    • Solvent A: Ultrapure Water

    • Solvent B: Methanol

  • Gradient Elution Program (example):

    • 0-10 min: 70% B (isocratic)

    • 10-40 min: Linear gradient from 70% to 95% B

    • 40-50 min: 95% B (isocratic, to elute less polar compounds)

    • 50-60 min: Return to 70% B and re-equilibrate for the next injection.

    • Note: The gradient may need to be optimized based on the specific composition of the crude essential oil.

  • Flow Rate: A typical flow rate for a 20 mm internal diameter preparative column is in the range of 10-20 mL/min.

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. Start with a smaller injection to scout the separation and then increase the loading.

  • Detection: Monitor the elution at 210 nm or 254 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest (Germacrone). The retention time will need to be determined from initial analytical runs or scouting runs on the preparative system.

3.5. Post-Purification Processing

  • Combine the fractions containing the purified Germacrone.

  • Remove the methanol and water using a rotary evaporator under reduced pressure.

  • The purified this compound can be obtained as a solid or oil.

  • Assess the purity of the isolated compound using analytical HPLC.

  • Confirm the structure using spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Workflow Diagram

experimental_workflow start Start: Crude Essential Oil sample_prep Sample Preparation: Dissolve in Methanol & Filter start->sample_prep hplc Preparative HPLC (C18 Column, Methanol/Water Gradient) sample_prep->hplc fraction_collection Fraction Collection (UV Detection at 210/254 nm) hplc->fraction_collection evaporation Solvent Evaporation (Rotary Evaporator) fraction_collection->evaporation purity_analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) evaporation->purity_analysis end Purified this compound purity_analysis->end

Caption: Workflow for the purification of this compound using HPLC.

Signaling Pathway Modulated by Germacrone

Germacrone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the proposed mechanism of action where Germacrone inhibits the activation of NF-κB, a central regulator of the inflammatory response.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases Germacrone This compound Germacrone->IKK_Complex inhibits DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Pharmacological Applications of cis,trans-Germacrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid, has garnered significant attention in pharmacological research due to its diverse biological activities. Extracted from various medicinal plants, this compound has demonstrated promising potential as a therapeutic agent, particularly in the fields of oncology and immunology. This document provides detailed application notes and experimental protocols for investigating the pharmacological effects of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines.[1][2][3] Its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key signaling pathways implicated in its anticancer mechanism include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound is believed to inhibit this pathway, leading to decreased cancer cell viability.[4]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer progression. This compound has been reported to suppress NF-κB activation, thereby mitigating inflammatory responses and inhibiting cancer cell survival.[4]

  • Apoptosis Pathway: this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[1][2]

Anti-inflammatory Activity: this compound possesses potent anti-inflammatory properties.[5][6][7] It exerts these effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells. The inhibition of the NF-κB signaling pathway is a central mechanism underlying its anti-inflammatory action.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast CancerNot explicitly found for this compound. Studies on germacrone show activity.[8][9]
MDA-MB-231 Breast CancerNot explicitly found for this compound. Studies on germacrone show activity.[10][11]
HepG2 Liver CancerNot explicitly found for this compound. Studies on germacrone show activity.[3][12][13][14][15][16][17]
A549 Lung CancerNot explicitly found for this compound. Studies on germacrone show activity.[3][18][19][20][21][22][23][24][25]

Note: While numerous studies demonstrate the anticancer effects of "germacrone," specific IC50 values for the purified cis,trans-isomer are not consistently reported across the literature for these specific cell lines. The provided references indicate general activity of germacrone or its derivatives.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the pharmacological applications of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[26][27]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26][27]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[27]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

  • Add 400 µL of 1X Binding Buffer to each tube.[26]

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Logic of Apoptosis Detection with Annexin V/PI

Apoptosis_Detection cluster_legend Cell Status cluster_staining Staining Pattern Viable Viable AV_neg_PI_neg Annexin V (-) / PI (-) Viable->AV_neg_PI_neg Early Early Apoptotic AV_pos_PI_neg Annexin V (+) / PI (-) Early->AV_pos_PI_neg Late Late Apoptotic AV_pos_PI_pos Annexin V (+) / PI (+) Late->AV_pos_PI_pos Necrotic Necrotic AV_neg_PI_pos Annexin V (-) / PI (+) Necrotic->AV_neg_PI_pos NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription induces Germacrone This compound Germacrone->IKK inhibits PI3K_AKT_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Germacrone This compound Germacrone->PI3K inhibits Paw_Edema_Assay A Animal Acclimatization & Grouping B Administer this compound/ Vehicle/Positive Control A->B C Measure Initial Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Edema Inhibition E->F

References

Application Notes and Protocols for cis,trans-Germacrone as an Insect Repellent and Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Geranium macrorhyzum and members of the Zingiberaceae family, has demonstrated significant potential as a biodegradable and eco-friendly alternative to synthetic insecticides and repellents.[1][2][3] Its bioactivity extends to a range of insect pests, including those detrimental to agriculture and public health.[1][4] These application notes provide a comprehensive overview of the use of this compound as an insect repellent and pesticide, summarizing key efficacy data and detailing experimental protocols for its evaluation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₂O[2]
Molecular Weight218.33 g/mol [2]
AppearanceNot specified in provided results
SolubilitySoluble in organic solvents like DMSO and ethanolImplied from experimental protocols

Biological Activity and Efficacy

This compound exhibits a spectrum of activities against various insect species, including contact toxicity, repellent effects, and antifeedant properties.

Insecticidal and Acaricidal Activity

Germacrone has shown lethal effects against several insect and acarid species. The following table summarizes the available quantitative data on its toxicity.

Target OrganismBioassay TypeEfficacy MetricValueReference
Lasioderma serricorne (adults)Contact ToxicityLD₅₀17.18 µ g/adult [5]
Lasioderma serricorne (larvae)Contact ToxicityLD₅₀20.94 µ g/larva [5]
Tribolium castaneum (larvae)Contact ToxicityLD₅₀20.93 µ g/larva [5]
Culex quinquefasciatus (larvae)Insecticidal ActivityNot SpecifiedActive[1][4]
Tetranychus urticaeAcaricidal EffectsNot SpecifiedActive[1][4]
Various InsectsAcetylcholinesterase InhibitionIC₅₀3%[5]
Repellent and Antifeedant Activity

Germacrone and its derivatives have demonstrated significant repellent and antifeedant properties, suggesting their potential use in crop protection and personal care products.

Target OrganismBioassay TypeEfficacy MetricObservationReference
Tribolium castaneum (adults & larvae)Repellency AssayPercentage RepellencyComparable to DEET at 78.63 nL/cm² after 30h[5]
Lasioderma serricorneRepellency AssayPercentage RepellencyComparable to DEET at 15.73 nL/cm² after 30h[5]
Spodoptera littoralisAntifeedant AssayNot SpecifiedModerate to high activity[1]
Myzus persicaeAntifeedant AssayNot SpecifiedActive[1]
Rhopalosiphum padiAntifeedant AssayNot SpecifiedActive (a derivative was 1000x more potent)[1][6]

Mechanism of Action

The primary elucidated mechanism of action for the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

For its repellent and antifeedant effects, the precise signaling pathways are not yet fully understood. However, it is hypothesized that Germacrone interacts with olfactory and gustatory receptors on insect antennae and mouthparts, triggering aversive behavioral responses. Insect olfactory and gustatory receptors are primarily ligand-gated ion channels, though G-protein coupled receptor (GPCR) pathways can modulate these responses.

Experimental Protocols

Detailed methodologies for key bioassays are provided below. Researchers should adapt these protocols based on the specific insect species and available laboratory equipment.

Contact Toxicity Bioassay (Impregnated Filter Paper Method)

This method is suitable for determining the dose-dependent mortality of crawling insects.

Materials:

  • This compound

  • Acetone or other suitable volatile solvent

  • Whatman No. 1 filter paper discs (sized to fit Petri dishes)

  • Glass Petri dishes (e.g., 9 cm diameter)

  • Micropipettes

  • Test insects (e.g., Tribolium castaneum adults)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of five to seven serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A solvent-only control should also be prepared.

  • Treatment of Filter Paper: Apply 1 mL of each test solution (or solvent control) evenly onto a filter paper disc. Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).

  • Insect Exposure: Place the treated filter paper in the bottom of a Petri dish. Introduce a known number of insects (e.g., 20 adults) into each dish and cover it. Each concentration and the control should be replicated at least three times.

  • Incubation: Maintain the Petri dishes in an incubator at controlled conditions (e.g., 28 ± 1°C, 65 ± 5% relative humidity, and in darkness).

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD₅₀ (lethal dose to kill 50% of the population) values and their 95% confidence intervals using probit analysis.

Insect Repellency Bioassay (Area Preference Method)

This assay evaluates the ability of a substance to repel insects from a treated area.

Materials:

  • This compound

  • Ethanol or other suitable solvent

  • Whatman No. 1 filter paper discs

  • Glass Petri dishes or similar choice chambers

  • Scissors

  • Micropipettes

  • Test insects

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound in a suitable solvent.

  • Treatment of Filter Paper: Cut filter paper discs in half. Apply a known volume of the Germacrone solution to one half of the disc and the same volume of solvent to the other half. Allow the solvent to evaporate completely.

  • Assay Setup: Place the two halves of the filter paper together in a Petri dish, creating a treated and an untreated zone.

  • Insect Introduction: Release a known number of insects (e.g., 20) into the center of the Petri dish.

  • Observation: After a set period (e.g., 1, 2, 4, and 24 hours), count the number of insects on the treated and untreated halves of the filter paper.

  • Data Analysis: Calculate the Percentage Repellency (PR) for each observation time using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by a test compound.

Materials:

  • Insect heads (source of AChE)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Microplate reader

  • 96-well microplates

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Preparation: Homogenize a known number of insect heads in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C (e.g., 10,000 g for 15 minutes). The resulting supernatant will be the source of the AChE enzyme.

  • Assay Reaction: In a 96-well microplate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • Test solution of this compound at various concentrations (or solvent for control)

    • Enzyme solution

  • Initiation of Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of Germacrone compared to the control. Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Contact Toxicity Bioassay

G prep Prepare Germacrone Solutions (Serial Dilutions) treat Treat Filter Paper (1 mL/disc) prep->treat evap Evaporate Solvent (Fume Hood) treat->evap expose Introduce Insects (e.g., 20 adults/dish) evap->expose incubate Incubate (Controlled Conditions) expose->incubate assess Assess Mortality (24, 48, 72h) incubate->assess analyze Data Analysis (Probit, LD50) assess->analyze

Caption: Workflow for determining the contact toxicity of this compound.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition```dot

G Germacrone This compound AChE AChE Germacrone->AChE Inhibits ACh ACh ACh->AChE Hydrolysis ACh_Receptor ACh_Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline_Acetate AChE->Choline_Acetate Products Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Activates ACh_Receptor->Nerve_Impulse Paralysis Paralysis Nerve_Impulse->Paralysis

Caption: A potential signaling pathway for olfactory-mediated repellency.

References

Application Notes and Protocols: cis,trans-Germacrone as a Versatile Precursor for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of cis,trans-Germacrone, a sesquiterpenoid natural product, as a starting material for the generation of diverse chemical entities with potential therapeutic applications. Detailed experimental protocols for key transformations and quantitative data on the biological activities of the synthesized compounds are presented.

Introduction

Germacrone, a major bioactive constituent of various traditional medicinal plants, is a valuable chiral pool chemical for the synthesis of a wide range of other sesquiterpenoids and novel bioactive molecules.[1] While the trans,trans isomer is more common, the cis,trans isomer serves as a unique precursor, offering different conformational pre-dispositions that can lead to distinct stereochemical outcomes in cyclization reactions. This document focuses on the synthetic transformations of this compound, including its preparation, derivatization, and rearrangement into various bicyclic scaffolds.

Preparation of this compound

The cis,trans isomer of Germacrone can be obtained from the naturally more abundant trans,trans isomer through a photochemical isomerization process.

Experimental Protocol: Photoisomerization of trans,trans-Germacrone

Objective: To convert trans,trans-Germacrone to this compound.

Materials:

  • trans,trans-Germacrone

  • Anhydrous solvent (e.g., hexane or ethanol)

  • UV photoreactor with a suitable wavelength lamp (e.g., 313 nm)[2]

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve trans,trans-Germacrone in the anhydrous solvent in a quartz reaction vessel.

  • Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once a significant amount of the cis,trans isomer is formed (as indicated by the appearance of a new spot on TLC), stop the irradiation.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.[3]

Note: The yield of the photoisomerization can vary depending on the reaction conditions, including the solvent, concentration, and wavelength of light used.[4]

Synthetic Transformations of this compound

This compound is a versatile precursor for the synthesis of various derivatives and more complex molecular architectures, such as eudesmane and guaiane-type sesquiterpenes. The protocols described below are based on reactions reported for Germacrone (isomer not always specified) and are expected to be applicable to the cis,trans isomer due to the presence of the same key functional groups.

Synthesis of Germacrol Derivatives

The ketone functionality in this compound can be readily reduced to the corresponding alcohol, which can be further derivatized.

Objective: To synthesize (3E,7E)-3,7-dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dienol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous THF under an argon atmosphere at -10 °C, add a suspension of LiAlH₄ in anhydrous THF.

  • Stir the reaction mixture at -10 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the successive addition of water, 6 N NaOH solution, and water.

  • Extract the mixture with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield cis,trans-Germacrol.[1]

Synthesis of Carboxylic Ester Derivatives

The hydroxyl group of cis,trans-Germacrol can be esterified to produce a variety of ester derivatives, which have shown enhanced biological activity.

Objective: To synthesize carboxylic ester derivatives of cis,trans-Germacrol.

Materials:

  • cis,trans-Germacrol

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Dissolve cis,trans-Germacrol, the desired carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM.

  • Add a solution of DCC in anhydrous DCM to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[1]

Transannular Cyclization Reactions

A key application of Germacrone isomers is their use as precursors for the biomimetic synthesis of bicyclic sesquiterpenes like eudesmanes and guaianes through transannular cyclization.[4] The stereochemical outcome of these reactions is highly dependent on the conformation of the ten-membered ring, making the use of the cis,trans isomer of particular interest.

Objective: To synthesize eudesmane-type sesquiterpenes from this compound.

Note: The following is a general procedure, and the specific acid and reaction conditions can influence the product distribution.

Materials:

  • This compound

  • Anhydrous acid (e.g., H₂SO₄, formic acid, or a Lewis acid)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add the acid to the stirred solution.

  • Maintain the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product mixture by silica gel column chromatography to isolate the eudesmane derivatives.[4]

Alternatively, eudesmane-type sesquiterpenes can be obtained from epoxy derivatives of Germacrone under basic conditions.[5]

Objective: To synthesize eudesmane-type sesquiterpenes from an epoxy derivative of this compound.

Procedure Outline:

  • First, synthesize the corresponding 4,5-epoxide of this compound using a suitable epoxidizing agent (e.g., m-CPBA).

  • Treat the isolated epoxy-germacrone with a base (e.g., sodium methoxide in methanol) to induce transannular cyclization.

  • Work-up and purify the resulting eudesmane derivatives by chromatography.[5]

Quantitative Data

The following tables summarize the biological activity of various Germacrone derivatives. While the starting isomer is not always specified as cis,trans, this data provides valuable insights into the potential of this class of compounds.

Table 1: In vitro Anticancer Activity of Germacrone and its Ester Derivatives [1]

CompoundBel-7402 (IC₅₀, µM)HepG2 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)
Germacrone173.54169.52179.97160.69
Derivative 3a75.6370.1283.4579.87
Derivative 3b70.1268.2375.3272.11
Derivative 3c85.2381.2389.9886.45
Derivative 3d92.4588.5495.3290.12
Derivative 3e89.1285.3292.1188.76

Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives [1]

CompoundIC₅₀ (µM)
Derivative 3a1.06
Derivative 3b0.56
Derivative 3c0.83
Derivative 3d0.92
Derivative 3e0.87

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_from_cis_trans_Germacrone trans,trans-Germacrone trans,trans-Germacrone This compound This compound trans,trans-Germacrone->this compound Photoisomerization cis,trans-Germacrol cis,trans-Germacrol This compound->cis,trans-Germacrol Reduction (LiAlH4) Eudesmanes Eudesmanes This compound->Eudesmanes Acid-catalyzed cyclization Guaianes Guaianes This compound->Guaianes Lewis Acid/Base -catalyzed cyclization Ester Derivatives Ester Derivatives cis,trans-Germacrol->Ester Derivatives Esterification

Caption: Synthetic pathways from this compound.

Experimental Workflow: Synthesis of Ester Derivatives

Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Start Start Dissolve Reactants Dissolve cis,trans-Germacrol, carboxylic acid, and DMAP in DCM Start->Dissolve Reactants Add DCC Add DCC solution Dissolve Reactants->Add DCC Stir Stir at room temperature Add DCC->Stir Filter Filter to remove DCU Stir->Filter Wash Wash with aq. HCl, NaHCO3, and brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica gel column chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for ester derivative synthesis.

Signaling Pathway Inhibition

Germacrone and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Signaling_Pathway cluster_pathway Simplified c-Met Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K MAPK MAPK c-Met->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Germacrone_Derivatives Germacrone Derivatives Germacrone_Derivatives->c-Met Inhibition

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds, including simple derivatives and complex bicyclic sesquiterpenes. The ability to access different molecular scaffolds from a single precursor highlights its potential in natural product synthesis and medicinal chemistry. The derivatives of Germacrone have demonstrated significant biological activities, particularly in the realm of anticancer research, by targeting key signaling pathways such as the c-Met pathway. Further exploration of the synthetic utility of this compound is warranted to uncover novel compounds with potent and selective therapeutic properties.

References

Application Notes and Protocols for the Quantification of cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone is a naturally occurring sesquiterpenoid found in a variety of medicinal plants, most notably in the rhizomes of Curcuma species. It exists as a mixture of isomers, with the cis,trans-isomer often being of significant interest due to its potential biological activities. Accurate and precise quantification of cis,trans-Germacrone is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). A comparative summary of their performance characteristics is also presented to aid in method selection.

I. Analytical Techniques: A Comparative Overview

The choice of analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation.

ParameterHPLC-UV/PDAGC-MSHPTLC-Densitometry
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detectionSeparation based on polarity on a planar surface
Selectivity Good, especially with PDA detectorExcellent, highly specific due to mass fragmentation patternsModerate, can be improved with specific spray reagents
Sensitivity Moderate to high (ng level)Very high (pg to fg level)Moderate (ng to µg level)
Sample Throughput ModerateLow to moderateHigh
Cost High initial investment, moderate running costsHigh initial investment, high running costsLow initial investment, low running costs
Key Advantage Robust and widely availableHigh sensitivity and specificity, structural informationHigh throughput, low cost per sample
Key Limitation May require derivatization for some compoundsThermal degradation of labile compounds like Germacrone is a concern[1]Lower resolution and sensitivity compared to HPLC and GC

II. Experimental Protocols

A. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol is suitable for extracting this compound from plant rhizomes.[2][3][4]

Materials and Reagents:

  • Dried and powdered plant rhizome

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC, GC-MS, or HPTLC analysis.

B. High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for the analysis of sesquiterpenoids in plant extracts.[5]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 50% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with methanol.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to minimize the thermal degradation of Germacrone.[6] Temperature programming is crucial for the successful separation of terpenes.[7][8]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 220 °C (to minimize thermal degradation).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 200 °C.

  • MS Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Injection Volume: 1 µL (splitless injection).

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL by serial dilution with methanol.

Quantification: In SIM mode, monitor characteristic ions for this compound (e.g., m/z 218, 203, 175). Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standard. Determine the concentration in the sample from the calibration curve.

D. High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is based on established HPTLC methods for the analysis of terpenes and essential oils.[9][10][11]

Instrumentation and Conditions:

  • HPTLC System: Applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v).

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate after development.

  • Densitometric Analysis: Scan the plate at 215 nm.

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 100 to 1000 ng/band.

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the amount of this compound in the sample by comparing its peak area to the calibration curve.

III. Method Validation Summary

The following table summarizes typical validation parameters for the quantification of sesquiterpenoids using the described techniques. These values can serve as a benchmark for method validation of this compound analysis.[5][12][13][14]

ParameterHPLC-UV/PDAGC-MSHPTLC-Densitometry
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL10 - 50 ng/band
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL30 - 150 ng/band
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%

IV. Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Powdered Plant Material extraction Ultrasonic-Assisted Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC System (C18 Column) filtration->hplc Inject Sample detection UV/PDA Detection (215 nm) hplc->detection quantification Quantification (External Standard) detection->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Prepared Sample Extract gcms GC-MS System (HP-5MS Column) start->gcms Inject Sample separation Temperature Programming gcms->separation detection Mass Spectrometry (Scan/SIM) separation->detection quantification Quantification (External Standard) detection->quantification HPTLC_Workflow start Prepared Sample & Standard Solutions application Band-wise Application on HPTLC Plate start->application development Chromatographic Development (Toluene:Ethyl Acetate) application->development drying Air Drying development->drying scanning Densitometric Scanning (215 nm) drying->scanning quantification Quantification scanning->quantification

References

Application Notes and Protocols for Cell-Based Assays to Determine cis,trans-Germacrone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of cis,trans-Germacrone, a natural sesquiterpenoid with demonstrated anti-cancer potential. The protocols herein detail established cell-based assays for quantifying cytotoxicity, specifically focusing on methods to determine cell viability, membrane integrity, and apoptosis induction.

This compound has been shown to inhibit the proliferation of a variety of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1] Its multi-target capabilities, notably affecting the PI3K/Akt/mTOR and p53 signaling pathways, position it as a promising candidate for novel cancer therapeutic development.[1]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The anti-proliferative and cytotoxic effects of this compound have been documented across several human cancer cell lines. The following tables summarize key quantitative data, including IC50 values from various studies, to facilitate experimental planning and data comparison.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
SGC7901Gastric CancerNot specified; dose-dependent inhibition observed at 50-300 µM24, 48, 72
MGC803Gastric CancerNot specified; dose-dependent inhibition observed at 50-300 µM24, 48, 72
MCF-7Breast CancerNot specified; dose-dependent inhibition observed24
HepG2Hepatocellular Carcinoma68.23Not Specified
Eca109Esophageal Squamous Cell CarcinomaIC50 values determined by MTT assay48
EC9706Esophageal Squamous Cell CarcinomaIC50 values determined by MTT assay48

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Key Apoptotic MarkersCell Cycle ArrestKey Protein Changes
MDA-MB-2310-200Increased TUNEL-positive cellsG0/G1↑ Bok, ↑ Cleaved Caspase-3, 7, 9, ↑ Cleaved PARP
MCF-70-200Not specifiedG2/MNot specified
SGC7901100, 150, 200↑ Apoptotic rate (Annexin V/PI)Not specified↑ Cleaved Caspase-3, ↓ Bcl-2, ↑ BAX/Bcl-2 ratio
MGC803100, 150, 200↑ Apoptotic rate (Annexin V/PI)Not specified↑ Cleaved Caspase-3, ↓ Bcl-2, ↑ BAX/Bcl-2 ratio

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) dissolved in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2][4]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell membrane damage by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[8]

  • Assay Reaction: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[8]

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[8]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspases-3 and -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat cells with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Gently mix the contents of the wells by shaking on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signals from treated and untreated cells to determine the fold-increase in apoptosis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound, leading to its cytotoxic effects.

Germacrone_Akt_mTOR_Pathway Germacrone This compound PI3K PI3K Germacrone->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Germacrone_Akt_MDM2_p53_Pathway Germacrone This compound Akt Akt Germacrone->Akt inhibits MDM2 MDM2 Akt->MDM2 activates p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound modulates the Akt/MDM2/p53 signaling pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt MTT Assay (Viability) assay_choice->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) assay_choice->ldh Membrane Damage caspase Caspase-3/7 Assay (Apoptosis) assay_choice->caspase Apoptosis Induction data_analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) mtt->data_analysis ldh->data_analysis caspase->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity testing.

References

Application of cis,trans-Germacrone in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis,trans-Germacrone is a naturally occurring sesquiterpenoid found in the essential oils of various plants, including turmeric (Curcuma longa) and geranium species. It has garnered significant interest in agricultural research due to its broad spectrum of biological activities, including insecticidal, acaricidal, antifeedant, and antifungal properties.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a natural pesticide or a lead compound for the development of novel agrochemicals.

Biological Activities and Potential Applications

This compound exhibits a range of effects on various agricultural pests and pathogens, making it a promising candidate for integrated pest management (IPM) strategies.

  • Insecticidal and Acaricidal Activity: Germacrone has demonstrated toxicity against several insect and mite pests. Its activity varies depending on the target species and application method.

  • Antifeedant Activity: One of the most significant properties of this compound is its ability to deter feeding in various insect pests, which can help protect crops from damage even at sublethal concentrations.

  • Antifungal Activity: Germacrone has also shown inhibitory effects against certain plant pathogenic fungi, suggesting its potential use as a natural fungicide.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives against various agricultural pests. It is important to note that in some studies, the specific isomer of Germacrone is not explicitly stated; however, this compound is often the most abundant natural isomer.

Table 1: Insecticidal and Antifeedant Activity of Germacrone and Its Derivatives

Target PestCompoundBioassay TypeEfficacy (EC₅₀/LC₅₀)Reference
Bird cherry-oat aphid (Rhopalosiphum padi)GermacroneAntifeedant1.6 μg/cm²[3]
Bird cherry-oat aphid (Rhopalosiphum padi)1,10-epoxygermacrone (derivative)Antifeedant6 x 10⁻³ μg/cm²[3]
Diamondback moth (Plutella xylostella)Isomers of ageraphoroneAntifeedant (Choice)10HA: 2279 mg/L, 10HB: 3233 mg/L[4]
Diamondback moth (Plutella xylostella)Isomers of ageraphoroneAntifeedant (No-Choice)10HA: 1721 mg/L, 10HB: 2394 mg/L[4]
Diamondback moth (Plutella xylostella)Isomers of ageraphoroneLarvicidal (48h)10HA: 2421 mg/L, 10HB: 4109 mg/L[4]
Diamondback moth (Plutella xylostella)Isomers of ageraphoroneLarvicidal (72h)10HA: 2101 mg/L, 10HB: 3550 mg/L[4]
Green peach aphid (Myzus persicae)ThiamethoxamLeaf-dip2.220 mg/L[5]
Green peach aphid (Myzus persicae)ImidaclopridLeaf-dip2.619 mg/L[5]
Green peach aphid (Myzus persicae)ImidaclopridImmersion1.203 mg/L[5]

Table 2: Antifungal Activity of Sesquiterpenoids (for comparative purposes)

Fungal PathogenCompoundEfficacy (EC₅₀)Reference
Botrytis cinereaVarious clovane derivatives-[6][7][8]
Phytophthora nicotianaeEudesmane-type sesquiterpene acid12.56 μg/mL[1][9]
Fusarium oxysporumEudesmane-type sesquiterpene acid51.29 μg/mL[1][9]
Gibberella fujikuroiEudesmane-type sesquiterpene acid47.86 μg/mL[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are based on established methodologies for similar natural products.

Protocol 1: Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is adapted for testing the antifeedant properties of this compound against lepidopteran larvae such as Spodoptera littoralis or Plutella xylostella.[10][11]

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Host plant leaves (e.g., cabbage, castor bean)

  • Cork borer

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Third-instar larvae of the target insect (pre-starved for 2-4 hours)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, untreated host plant leaves.

  • Treatment Application: Dip each leaf disc into a test solution for 10-15 seconds. Allow the solvent to evaporate completely at room temperature. Prepare control discs by dipping them in the solvent alone.

  • Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in each Petri dish.

  • Insect Introduction: Introduce one pre-starved third-instar larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

  • Data Analysis: Calculate the EC₅₀ (the concentration causing 50% feeding reduction) using probit analysis.

Protocol 2: Insect Contact Toxicity Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing the contact toxicity of this compound against aphids like Myzus persicae or larvae of Plutella xylostella.[1][12][13]

Materials:

  • This compound

  • Solvent (e.g., acetone with a non-ionic surfactant)

  • Host plant leaves

  • Petri dishes or ventilated containers

  • Fine paintbrush

  • Target insects (e.g., adult apterous aphids or second/third instar larvae)

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in the chosen solvent system. A solution with only the solvent and surfactant serves as the control.

  • Treatment Application: Dip host plant leaves or leaf discs into the test solutions for 10 seconds with gentle agitation.[6][9] Allow the leaves to air dry completely.

  • Bioassay Setup: Place the treated leaves into the Petri dishes or ventilated containers.

  • Insect Introduction: Carefully transfer a known number of insects (e.g., 10-20) onto the treated leaves using a fine paintbrush.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (the concentration causing 50% mortality) and LC₉₀ values using probit analysis.

Protocol 3: Antifungal Bioassay (Agar Dilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against plant pathogenic fungi.[14][15][16]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • Cultures of target plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Medicated Agar: Prepare a stock solution of this compound in DMSO or acetone. Add appropriate volumes of the stock solution to molten PDA (cooled to about 45-50°C) to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 μg/mL). Pour the medicated PDA into sterile Petri dishes. Prepare control plates with PDA containing the same amount of solvent.

  • Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelial side down, in the center of each medicated and control PDA plate. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition (MGI): MGI (%) = [(dc - dt) / dc] * 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Data Analysis: Determine the EC₅₀ value (the concentration causing 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the concentration. The MIC is the lowest concentration that completely inhibits visible fungal growth.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, based on the activity of similar natural products, several potential modes of action can be hypothesized.

Insecticidal and Antifeedant Mechanisms
  • Neurotoxicity: Many natural insecticides act as neurotoxins. A potential target for this compound is the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission in insects.[17][18][19][20][21] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.

  • Sensory Disruption: The antifeedant effect may be due to the interaction of germacrone with chemoreceptors on the insect's mouthparts, making the treated plant material unpalatable.[11]

Insect_MoA Germacrone Germacrone Nervous_System Insect Nervous System Germacrone->Nervous_System (Hypothesized) Chemoreceptors Gustatory/Olfactory Chemoreceptors Germacrone->Chemoreceptors Binds to AChE Acetylcholinesterase (AChE) Nervous_System->AChE Contains Feeding_Behavior Feeding Behavior Chemoreceptors->Feeding_Behavior Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Paralysis Paralysis & Death AChE->Paralysis Inhibition leads to Synapse Synaptic Cleft ACh->Synapse Accumulates in Antifungal_MoA Germacrone Germacrone Fungal_Cell Fungal Cell Germacrone->Fungal_Cell Acts on Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Germacrone->Ergosterol_Biosynthesis Inhibition (Hypothesized) Cell_Membrane Cell Membrane Fungal_Cell->Cell_Membrane Fungal_Cell->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Membrane_Integrity Loss of Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity Disruption leads to Ergosterol->Cell_Membrane Component of Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Plant_Defense_Elicitation Germacrone This compound (as potential elicitor) Plant_Cell Plant Cell Germacrone->Plant_Cell Perception by SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway Activates (Hypothesized) JA_Pathway Jasmonic Acid (JA) Pathway Plant_Cell->JA_Pathway Activates (Hypothesized) PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Induces Phytoalexins Phytoalexins JA_Pathway->Phytoalexins Induces Systemic_Resistance Enhanced Systemic Resistance PR_Proteins->Systemic_Resistance Phytoalexins->Systemic_Resistance Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Greenhouse & Field Trials cluster_3 Outcome A Source & Purify This compound B Insecticidal & Acaricidal Bioassays A->B C Antifeedant Bioassays A->C D Antifungal Bioassays A->D E Enzyme Inhibition Assays (e.g., AChE) B->E G Gene Expression Analysis (Plant Defense Pathways) C->G F Fungal Cell Membrane Integrity Assays D->F H Formulation Development E->H F->H G->H I Efficacy Trials on Target Pests/Pathogens H->I J Phytotoxicity & Non-Target Organism Effects I->J K Development of a Novel Biopesticide J->K

References

Troubleshooting & Optimization

How to improve the yield of cis,trans-Germacrone synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of cis,trans-Germacrone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for obtaining this compound is through the photoisomerization of the more stable (E,E)-Germacrone isomer.[1][2] This process typically involves irradiating a solution of (E,E)-Germacrone with UV light, which induces the isomerization of one of the double bonds to form the cis configuration.

Q2: What are the typical yields for the photoisomerization reaction?

A2: The reported yields for photoisomerization can vary. Studies have shown that the photochemical isomerization of (E,E)-Germacrone can yield cis-germacrone (presumably the cis,trans isomer) at approximately 48%.[2] The reaction also produces other isomers, such as cis-1,cis-5-germacrone, which will affect the isolated yield of the desired product.[1]

Q3: What are the main challenges encountered during the synthesis and purification of this compound?

A3: The primary challenges include:

  • Incomplete Isomerization: The reaction may not proceed to completion, resulting in a mixture of isomers.

  • Byproduct Formation: Besides the desired cis,trans isomer, other photoproducts like cis-1,cis-5-germacrone can be formed.[1]

  • Purification Difficulties: Separating the different geometric isomers (cis,trans-, E,E-, and cis,cis-) can be challenging due to their similar physical properties.

  • Thermal Rearrangement: Germacrone and its isomers can undergo thermal rearrangement (Cope rearrangement) at elevated temperatures, such as during gas chromatography analysis, which can complicate yield determination.[2]

Q4: How can the different Germacrone isomers be effectively separated?

A4: Due to the distinct polarities of the isomers, silica gel column chromatography is a common and effective method for separation.[3] For more challenging separations or to achieve higher purity, advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully used to isolate germacrone from complex mixtures.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Isomerized Product 1. Insufficient Irradiation: The reaction time may be too short, or the UV lamp intensity may be too low. 2. Incorrect Wavelength: The UV wavelength may not be optimal for the desired isomerization. 3. Product Degradation: Prolonged exposure to UV light or heat can lead to the degradation of the product.1. Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal irradiation time. 2. Verify UV Source: Ensure the lamp's wavelength and intensity are appropriate for photoisomerization. A medium-pressure mercury lamp is often used. 3. Control Temperature: Perform the reaction in a cooling bath (e.g., an ice bath) to minimize thermal side reactions and degradation.
Mixture of Multiple Isomers in Product 1. Non-selective Isomerization: The photochemical process naturally produces a mixture of isomers.[1] 2. Equilibrium Mixture: The reaction may have reached a photostationary state where multiple isomers coexist.1. Refine Purification: Focus on optimizing the chromatographic separation. Use a long column, a fine-grade silica gel, and a carefully selected eluent system (e.g., petroleum ether/ethyl acetate gradient). 2. Consider Preparative HPLC: For high-purity samples, preparative HPLC can provide better resolution than standard column chromatography.
Difficulty Separating Isomers via Column Chromatography 1. Suboptimal Solvent System: The chosen eluent may not have the right polarity to resolve the isomers. 2. Column Overloading: Applying too much crude product to the column can lead to poor separation.1. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane/ethyl acetate, petroleum ether/diethyl ether) to find the one that gives the best separation. 2. Reduce Sample Load: Use a larger column or reduce the amount of material loaded. Ensure the sample is applied as a concentrated, narrow band.
Product Fails to Crystallize 1. Presence of Impurities: Even small amounts of other isomers or byproducts can inhibit crystallization. 2. Incorrect Solvent: The chosen solvent may not be suitable for inducing crystallization of the target isomer.1. Re-purify: If purity is the issue, re-chromatograph the material. 2. Test Crystallization Solvents: Try a range of solvents and solvent mixtures, from non-polar (e.g., hexane) to slightly more polar, and utilize slow evaporation or cooling techniques.

Experimental Protocols

Protocol: Photoisomerization of (E,E)-Germacrone

This protocol is a generalized procedure based on common photochemical isomerization methods.[1][2]

  • Preparation: Dissolve (E,E)-Germacrone in a suitable solvent (e.g., methanol or ethanol) in a quartz reaction vessel. The concentration should be relatively dilute to ensure good light penetration.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.

  • Irradiation: While maintaining a gentle stream of the inert gas, place the reaction vessel in a cooling bath (e.g., 0°C). Irradiate the solution using a medium-pressure mercury vapor lamp.

  • Monitoring: Follow the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS. The appearance of new spots/peaks will indicate the formation of isomers.

  • Workup: Once the desired conversion is reached (or a photostationary state is achieved), stop the irradiation. Remove the solvent under reduced pressure at a low temperature.

  • Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent and purify by silica gel column chromatography using a gradient eluent system (e.g., petroleum ether with increasing amounts of ethyl acetate) to separate the this compound from residual (E,E)-Germacrone and other byproducts.

Visualized Workflows and Logic

G cluster_workflow Synthesis Workflow start_end start_end process process input_output input_output result result start Start io1 (E,E)-Germacrone start->io1 a Dissolve (E,E)-Germacrone in Solvent b Photoisomerization (UV Irradiation at 0°C) a->b c Solvent Evaporation (Low Temperature) b->c io2 Crude Product Mixture (cis,trans-, E,E-, byproducts) c->io2 d Column Chromatography (Silica Gel) end Pure this compound d->end io1->a io2->d

Caption: General experimental workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Logic problem problem cause cause solution solution p1 Low Final Yield? c1 Incomplete Reaction? p1->c1 Check TLC of crude product c2 Poor Separation? p1->c2 Analyze purified fractions c3 Product Degradation? p1->c3 Check for unknown byproducts s1 Increase irradiation time Monitor with TLC/GC c1->s1 s2 Optimize chromatography (solvent system, column load) c2->s2 s3 Run reaction at lower temp Ensure inert atmosphere c3->s3

Caption: Decision-making diagram for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis,trans-Germacrone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the isolation and purification of this bioactive sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties stem from the inherent chemical nature of germacrone and the complexity of its natural sources. Key challenges include:

  • Thermal Instability: Germacrone is susceptible to thermally induced Cope rearrangement, transforming into β-elemene, particularly at elevated temperatures used in techniques like Gas Chromatography (GC).[1]

  • Isomerization: The cis,trans isomer can be sensitive to light, heat, and acidic or basic conditions, potentially leading to isomerization into other geometric isomers during purification.[2]

  • Co-elution with Similar Compounds: Germacrone is often found in essential oils alongside other structurally similar sesquiterpenes, such as curdione, which have comparable polarities, making chromatographic separation challenging.[1][3]

  • Irreversible Adsorption: There is a risk of the compound irreversibly adsorbing to or degrading on active stationary phases like silica gel.[4]

Q2: My yield of Germacrone is very low after purification. What are the likely causes?

A2: Low recovery can be attributed to several factors throughout the extraction and purification workflow:

  • Degradation During Extraction: Using high temperatures for extended periods during the initial extraction from plant material can degrade the target compound.[4]

  • Isomerization During Chromatography: As mentioned, conditions during chromatography (e.g., heat, active stationary phase) can convert germacrone to other compounds, which are then lost in other fractions.

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase, particularly with highly active silica gel, preventing its elution.[4]

  • Suboptimal Chromatographic Method: The chosen mobile phase may not be selective enough to resolve germacrone from other components, leading to its distribution across multiple impure fractions and subsequent loss during pooling and concentration.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques is essential for unambiguous identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure and stereochemistry of the isolated germacrone.[1]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (EI-MS) can confirm the molecular weight of the compound.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity by detecting the presence of other isomers or impurities.[1] A purity level of over 95% is often considered successful for subsequent biological assays.[1][3]

Q4: What is High-Speed Counter-Current Chromatography (HSCCC) and why is it recommended for Germacrone purification?

A4: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase. This is highly advantageous for purifying thermally sensitive compounds like germacrone because it eliminates the risk of irreversible adsorption and degradation on solid supports like silica gel.[1] It allows for total recovery of the injected sample and generally produces sharp peaks with minimal tailing.[1]

Troubleshooting Guides

Issue 1: Poor or No Separation of Germacrone from Other Sesquiterpenes (e.g., Curdione)
Possible Cause Solution
Inappropriate Stationary Phase For solid-phase chromatography, screen different stationary phases. If degradation is a concern on standard silica gel, consider less acidic options like neutral alumina or florisil.[4] For HSCCC, the choice of the two-phase solvent system is critical.
Mobile Phase Lacks Selectivity Systematically vary the solvent composition. For normal-phase chromatography, a shallow gradient of ethyl acetate in hexane can be effective. For HSCCC, a system like petroleum ether-ethanol-diethyl ether-water may provide the necessary selectivity.[1][3]
Isocratic Elution is Not Optimal Develop a shallow gradient elution method to enhance the resolution between closely eluting compounds.[5]
Issue 2: Isomerization or Degradation of Germacrone During Purification
Possible Cause Solution
High Temperature Avoid high temperatures throughout the process. Use cold maceration for extraction and perform chromatographic separations at room temperature or below.[4] Avoid GC for preparative scale purification.
Active Stationary Phase Test the stability of germacrone on a small amount of the intended stationary phase (e.g., silica gel) before scaling up. If degradation occurs, switch to a more inert phase or use HSCCC.[1][4]
Exposure to Light or Acid/Base Protect the sample from direct light. Ensure all solvents are of high purity and free from acidic or basic contaminants.[2]
Quantitative Data Summary

The following table summarizes typical results from a successful HSCCC purification of germacrone from the essential oil of Curcuma wenyujin.

Parameter Value Reference
Starting Material658 mg of essential oil[1][3]
HSCCC Solvent SystemPetroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v)[1][3]
Elution ModeTail to Head[1][3]
Yield of Germacrone62 mg[1][3]
Purity of Germacrone> 95%[1][3]
Yield of Curdione93 mg[1][3]
Purity of Curdione> 95%[1][3]

Experimental Protocols & Visualizations

Protocol: HSCCC Purification of this compound

This protocol is based on a reported method for isolating germacrone and curdione from essential oil.[1][3]

  • Preparation of Two-Phase Solvent System:

    • Thoroughly mix petroleum ether, ethanol, diethyl ether, and water in a 5:4:0.5:1 volume ratio in a separatory funnel.

    • Allow the phases to separate completely at room temperature.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers by sonication before use.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the entire multilayer coil column with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column in the tail-to-head direction at a flow rate of 2.0 mL/min, while the apparatus rotates at 850 rpm.

    • Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established.

  • Sample Injection and Fraction Collection:

    • Dissolve 650-700 mg of the crude essential oil in 10 mL of the biphasic solvent mixture (5 mL of each phase).

    • Inject the sample solution into the column through the injection valve.

    • Continuously monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions by HPLC to determine the purity of germacrone and curdione.

    • Pool the fractions containing the high-purity (>95%) this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Logical Workflow for Troubleshooting Purification

G Troubleshooting Workflow for Germacrone Purification start Start: Low Purity or Yield check_purity Assess Purity by HPLC start->check_purity check_structure Confirm Structure by NMR/MS check_purity->check_structure Purity >95% poor_resolution Problem: Poor Peak Resolution check_purity->poor_resolution Co-elution observed degradation Problem: Degradation/Isomerization check_purity->degradation Impurity peaks appear Target peak diminishes success Result: High Purity Germacrone check_structure->success optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Choice) poor_resolution->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase (e.g., Neutral Alumina, HSCCC) poor_resolution->change_stationary_phase No improvement reduce_temp Reduce Temperature (Extraction & Chromatography) degradation->reduce_temp Yes optimize_mobile_phase->check_purity Re-run change_stationary_phase->check_purity Re-run check_phase_stability Test Stability on Stationary Phase reduce_temp->check_phase_stability protect_from_light Protect from Light check_phase_stability->protect_from_light protect_from_light->check_purity Re-run

Caption: A logical flowchart for troubleshooting common issues in the purification of this compound.

HSCCC Experimental Workflow

G HSCCC Purification Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Recovery prep_solvent 1. Prepare & Equilibrate Two-Phase Solvent System prep_sample 2. Dissolve Crude Oil in Biphasic Mixture prep_solvent->prep_sample setup_hsccc 3. Equilibrate HSCCC System (Fill with Stationary Phase, Pump Mobile Phase) prep_sample->setup_hsccc inject_sample 4. Inject Sample setup_hsccc->inject_sample run_hsccc 5. Run Separation (850 rpm, 2.0 mL/min) inject_sample->run_hsccc collect_fractions 6. Collect Fractions based on UV Chromatogram (254 nm) run_hsccc->collect_fractions analyze_fractions 7. Analyze Fractions by HPLC collect_fractions->analyze_fractions pool_fractions 8. Pool High-Purity Germacrone Fractions analyze_fractions->pool_fractions evaporate 9. Evaporate Solvent pool_fractions->evaporate final_product 10. Pure this compound evaporate->final_product

Caption: A step-by-step workflow diagram for the purification of this compound using HSCCC.

References

How to prevent the isomerization of cis,trans-Germacrone during extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing the isomerization of cis,trans-Germacrone during the extraction process. The following information addresses common challenges and offers validated protocols to ensure the isomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomerization a concern?

This compound is a naturally occurring sesquiterpenoid with a 10-membered ring structure, valued for its wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties[1]. The primary concern is its thermal and chemical instability. Germacrone readily undergoes a[2][2]-sigmatropic rearrangement, known as a Cope rearrangement, to form its isomer, β-elemenone[1][2][3]. This transformation, which can be triggered by heat, alters the molecule's structure and can significantly reduce or eliminate its desired biological activity, compromising research and development outcomes[1][3].

Q2: What are the primary factors that trigger the isomerization of this compound?

The isomerization of Germacrone is primarily induced by three factors:

  • Heat: This is the most significant cause. High temperatures used in common extraction techniques like steam distillation or during solvent removal provide the activation energy for the Cope rearrangement[2][3][4]. Analytical techniques involving heat, such as Gas Chromatography (GC), can also artificially induce isomerization if not properly controlled[2].

  • pH: Both acidic and basic conditions can catalyze isomerization[1][5][6]. The presence of acidic or basic residues in glassware or solvents can lead to significant degradation of the target compound[5].

  • Light: Exposure to light, particularly UV light, can cause photochemical isomerization, leading to the formation of various isomers[1][5].

Q3: Which extraction methods are recommended to prevent or minimize isomerization?

To preserve the native structure of this compound, methods that operate at low temperatures are highly recommended.

  • Supercritical CO₂ (sCO₂) Extraction: This is a superior method as it uses low temperatures (e.g., < 60°C) and a non-reactive solvent (CO₂), preventing thermal degradation[7][8]. It also allows for selective extraction of different terpene classes by fine-tuning pressure and temperature[4][8].

  • Cold Solvent Extraction: Techniques such as cryogenic ethanol extraction or maceration with a suitable solvent (e.g., n-hexane, ethanol) at low or sub-zero temperatures effectively minimize isomerization[7][9].

  • Solventless Extraction: Mechanical methods like ice water hash washing or Cryo-Sieve® processes separate the compound at sub-zero temperatures, completely avoiding chemical and thermal degradation[9].

Q4: How can I optimize a standard solvent extraction to protect Germacrone?

If using traditional solvent extraction, adhere to the following principles:

  • Temperature Control: Perform the entire extraction process at or below room temperature. If possible, work in a cold room or use ice baths. When removing the solvent, use a rotary evaporator with a low-temperature water bath (<40°C) and high vacuum to minimize heat exposure[9].

  • Solvent Purity: Use high-purity, anhydrous, and neutral aprotic solvents to avoid acid- or base-catalyzed isomerization[5]. Ensure glassware is scrupulously clean and free of residues[5].

  • Inert Atmosphere: Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that may promote isomerization[5].

  • Light Protection: Use amber-colored glassware or wrap containers in aluminum foil to protect the extract from light at all stages[5].

  • Minimize Time: Keep extraction and processing times as short as possible, and prepare solutions immediately before use to prevent degradation in solution[5][7].

Q5: How can I confirm the isomeric purity of my Germacrone extract?

Accurate analysis is critical to verify that isomerization has been prevented.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method as it is performed at ambient temperature, thus avoiding thermally induced rearrangement during analysis[10][11]. A reversed-phase C18 column is commonly used[11].

  • Gas Chromatography (GC-MS): GC can be used, but extreme caution is required. The injector port temperature is a critical parameter. To avoid the Cope rearrangement, use a low injector temperature (≤150°C) or, ideally, a cold on-column injection technique[2]. An injector temperature of 250°C will result in the near-complete conversion of Germacrone to β-elemenone[2].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High levels of β-elemenone detected in the final extract. Excessive Heat: Extraction temperature was too high, or solvent was removed using excessive heat (>40°C).Switch to a cold extraction method. Use high vacuum and a low-temperature water bath for solvent evaporation.[7][9]
GC-Induced Isomerization: The GC injector port temperature was too high (>150°C).Reduce the injector port temperature to 150°C or use a cold on-column injector. Validate results with HPLC analysis.[2]
Low yield of this compound and presence of multiple unknown isomers. Incorrect pH: Presence of acidic or basic impurities in the solvent or on glassware.Use high-purity, neutral solvents. Ensure all glassware is thoroughly cleaned and rinsed. Consider silanizing glassware.[1][5]
Light Exposure: The sample was exposed to ambient or UV light during processing or storage.Work in a light-protected environment (amber vials, covered glassware). Store extracts in the dark at low temperatures.[5]
Gradual degradation of the purified extract over time. Improper Storage: Stored at room temperature, exposed to air, or in a protic/impure solvent.Store the purified compound neat or in a high-purity aprotic solvent at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.[5][6]

Data Presentation

Table 1: Influence of GC Injector Temperature on this compound Isomerization

This table summarizes the expected outcome when analyzing this compound using Gas Chromatography at different injector temperatures, based on experimental observations.

Injector TemperatureExpected Isomerization to β-elemenoneRecommendation for Analysis
250°C Near-complete (quantitative) rearrangement[2].Avoid; results will not reflect the true sample composition.
150°C Greatly diminished rearrangement[2].Acceptable for qualitative screening if cold on-column is unavailable.
Cold On-Column No observable rearrangement[2].Highly Recommended for accurate quantification.

Table 2: Recommended Supercritical CO₂ (sCO₂) Extraction Parameters for Terpenes

These parameters can be used as a starting point for fractionating terpenes to isolate sesquiterpenes like Germacrone while avoiding thermal degradation.

Target Compound ClassExtraction Temperature (°C)Extraction Pressure (bar)Rationale
Monoterpenes 50 - 6070 - 132Lower pressure and temperature favor the extraction of more volatile monoterpenes.[4][8]
Sesquiterpenes (e.g., Germacrone) 55 - 60150 - 320Higher pressure increases the density of sCO₂, improving the solubility of less volatile sesquiterpenes.[4][8]

Experimental Protocols

Protocol 1: Optimized Cold Solvent Maceration for this compound

This protocol describes a method for extracting Germacrone while minimizing isomerization.

  • Material Preparation: Start with high-quality, dried plant material. If using fresh material, freeze it immediately after harvest with liquid nitrogen and lyophilize or keep frozen until use[9]. Grind the dried material to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Place the powdered material into an amber-colored flask.

    • Add a pre-chilled (-20°C) high-purity solvent (e.g., n-hexane or acetone) at a ratio of 10 mL per gram of plant material.

    • Seal the flask, wrap it to protect from light, and place it on an orbital shaker in a cold room (4°C) or refrigerator.

    • Macerate for 24 hours.

  • Filtration:

    • Filter the mixture under vacuum through a Büchner funnel with Whatman No. 1 filter paper.

    • Wash the plant material residue with a small volume of cold solvent to ensure complete recovery.

  • Solvent Removal:

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator. Crucially, maintain the water bath temperature at or below 35°C.

    • Once the solvent is removed, place the flask under high vacuum to remove any residual solvent.

  • Storage: Immediately transfer the crude extract to an amber vial, flush with argon or nitrogen, seal tightly, and store at -20°C or below.

Protocol 2: HPLC Method for Quantification of Germacrone and β-elemenone

This protocol provides a reliable method for analyzing the isomeric purity of the extract.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude extract or purified sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically effective. A starting point could be 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at a constant ambient temperature, for example, 25°C.

    • Detection Wavelength: Monitor at the λmax of Germacrone (typically around 210-220 nm). Use a PDA detector to scan a range to identify and quantify both Germacrone and β-elemenone based on their retention times and UV spectra.

  • Quantification: Prepare calibration curves using certified reference standards of this compound and β-elemenone to accurately determine the concentration and isomeric ratio in the sample.

Visualization

The following workflow diagram illustrates the key steps and critical control points for an extraction process designed to preserve the isomeric integrity of this compound.

ExtractionWorkflow cluster_0 Preparation cluster_1 Extraction & Purification cluster_2 Solvent Removal cluster_3 Analysis & Storage plant_material Plant Material preprocessing Pre-processing (Freeze / Grind at Low Temp) plant_material->preprocessing extraction Extraction (e.g., Cold Maceration) preprocessing->extraction filtration Filtration extraction->filtration critical_extraction Critical Control Point: Maintain Low Temperature (<10°C) & Protect from Light extraction->critical_extraction concentration Concentration (Rotary Evaporation) filtration->concentration critical_concentration Critical Control Point: Maintain High Vacuum & Low Temperature (<35°C) concentration->critical_concentration analysis Isomeric Purity Analysis (HPLC or GC with Cold On-Column) concentration->analysis storage Purified this compound (Store at -20°C under Argon) analysis->storage

Caption: Workflow for preventing the isomerization of this compound during extraction.

References

Navigating the Stability of cis,trans-Germacrone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing storage conditions to ensure the stability of cis,trans-Germacrone. While specific public data on the stability of this compound is limited, this document leverages established knowledge of sesquiterpenoid chemistry to offer best practices and troubleshooting advice for handling this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general behavior of sesquiterpenoids, the stability of this compound is likely influenced by several factors, including temperature, light, pH, oxygen, and the presence of contaminants.[1] Elevated temperatures can accelerate degradation, while exposure to UV and visible light can lead to photodegradation.[1] The pH of the solution is also critical, as acidic or alkaline conditions can catalyze degradation reactions like hydrolysis.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For solid, purified this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at a low temperature. Storage at -20°C or below is advisable for long-term stability.[3] The container should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be prepared in a suitable, high-purity solvent and stored in tightly sealed vials at -20°C.[3] It is best to store solutions in small aliquots to avoid repeated freeze-thaw cycles. For many bioactive chemicals, it is recommended to use freshly prepared solutions whenever possible.[3]

Q4: Can this compound undergo isomerization in storage?

A4: Yes, cis-trans isomerization is a known phenomenon for compounds with double bonds, such as other germacrane-type sesquiterpenes.[4][5][6] This can be influenced by factors like heat, light, and the chemical environment. It is crucial to monitor for potential isomerization during stability studies, as the different isomers may have varying biological activities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound and similar sesquiterpenoids.

Issue Possible Cause Troubleshooting Steps
Loss of potency or unexpected analytical results Degradation of the compound due to improper storage conditions.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Review Solvent Choice: Ensure the solvent used for solutions is of high purity and does not promote degradation. 3. Perform Analytical Re-evaluation: Use a validated stability-indicating method (e.g., HPLC, GC-MS) to assess the purity and concentration of the compound.[7][8]
Appearance of new peaks in chromatogram Formation of degradation products or isomers.1. Conduct Forced Degradation Studies: Subject a small sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and help identify the unknown peaks.[2][9][10] 2. Characterize New Peaks: Use techniques like LC-MS/MS or NMR to identify the structure of the new compounds. 3. Evaluate Isomerization: Compare the analytical profile with that of known isomers if standards are available.
Inconsistent results between experiments Variability in sample handling or storage.1. Standardize Protocols: Ensure all researchers are following the same detailed standard operating procedures (SOPs) for sample preparation and storage. 2. Use Fresh Aliquots: Avoid using samples that have undergone multiple freeze-thaw cycles. 3. Monitor Storage Equipment: Regularly check the temperature and humidity of storage units.

Experimental Protocols

General Stability Testing Protocol for Sesquiterpenoids

This protocol outlines a general approach for assessing the stability of a sesquiterpenoid like this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Aliquot the stock solution into multiple vials for testing under different conditions.

2. Storage Conditions:

  • Long-Term Stability: Store aliquots at the recommended storage condition (e.g., -20°C, protected from light).

  • Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C) and controlled humidity to predict long-term stability.[10]

  • Photostability: Expose aliquots to a controlled light source (e.g., ICH-compliant photostability chamber).

3. Time Points:

  • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[11]

4. Analytical Method:

  • Utilize a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and detect any degradation products.[7][8][12] The method should be able to separate the active ingredient from its degradation products and any potential isomers.[9]

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point.

  • Identify and, if possible, quantify any major degradation products.

  • Determine the shelf-life of the compound under the tested conditions.

Forced Degradation Study Protocol

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the sample in a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.

  • Base Hydrolysis: Incubate the sample in a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

  • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to high temperatures.

  • Photodegradation: Expose the sample to intense light.

2. Analysis:

  • Analyze the stressed samples using a suitable analytical method (e.g., HPLC-DAD, LC-MS) to identify and characterize the degradation products.[13]

Visualizing Experimental Workflows

Stability_Testing_Workflow Figure 1. General Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution & Aliquots long_term Long-Term (-20°C, Dark) prep->long_term accelerated Accelerated (40°C/75% RH) prep->accelerated photo Photostability (ICH Light) prep->photo analysis Analyze at Time Points (0, 1, 3, 6, 12 mo) long_term->analysis accelerated->analysis photo->analysis data Calculate % Remaining Identify Degradants Determine Shelf-Life analysis->data Troubleshooting_Logic Figure 2. Troubleshooting Logic for Stability Issues start Unexpected Analytical Result check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Sample Handling (Solvent, Freeze-Thaw) start->check_handling perform_forced_degradation Perform Forced Degradation Study check_storage->perform_forced_degradation If new peaks present remediate Implement Corrective Actions: - Optimize Storage - Standardize SOPs check_handling->remediate characterize Characterize New Peaks (LC-MS, NMR) perform_forced_degradation->characterize characterize->remediate

References

Troubleshooting low bioactivity results with cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis,trans-Germacrone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.

Troubleshooting Guide: Low Bioactivity Results

Low or inconsistent bioactivity of this compound can arise from several factors related to its handling, stability, and experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

Question: We are observing lower than expected or no bioactivity with this compound in our assays. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to low bioactivity. Systematically evaluate the following aspects of your experimental workflow:

  • Compound Integrity and Purity:

    • Isomerization: this compound is susceptible to isomerization, particularly to the cis,cis and trans,trans isomers, which may exhibit different biological activities. It is also known to undergo thermal rearrangement.

      • Recommendation: Confirm the isomeric purity of your this compound stock using appropriate analytical methods like NMR or chiral chromatography if possible. Minimize exposure to heat and light.

    • Purity: Impurities in the compound preparation can interfere with the assay or have cytotoxic effects.

      • Recommendation: Use high-purity (≥98%) this compound. If purity is uncertain, consider repurification.

  • Solubility and Compound Preparation:

    • Poor Solubility: Germacrone is practically insoluble in water. Incomplete solubilization will lead to a lower effective concentration in your assay.

      • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] Subsequently, dilute the stock solution in your cell culture medium or assay buffer. The final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[1]

    • Precipitation: The compound may precipitate out of the aqueous assay medium, especially at higher concentrations.

      • Recommendation: Visually inspect the final solution for any precipitate. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.

  • Experimental Conditions:

    • pH and Temperature Sensitivity: The stability of sesquiterpenoids can be influenced by pH and temperature. Extreme pH values or high temperatures during incubation can lead to degradation.

      • Recommendation: Maintain physiological pH (around 7.4) in your assays unless the experimental design requires otherwise. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution and store at -20°C or -80°C.

    • Interaction with Assay Components: this compound may interact with components in the assay medium, such as serum proteins, which can reduce its effective concentration.

      • Recommendation: If feasible, perform experiments in serum-free or low-serum medium. However, be mindful that this can affect cell health.

  • Cell-Based Assay Considerations:

    • Cell Line Sensitivity: The biological activity of this compound can be cell-type specific.

      • Recommendation: Ensure that the chosen cell line is a relevant model for the expected biological effect. Review literature to see which cell lines have shown sensitivity to Germacrone.

    • Treatment Duration and Concentration: The observed bioactivity is dependent on the concentration and the duration of treatment.

      • Recommendation: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving Germacrone for cell culture experiments.[1] Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and then dilute it into your aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.1%.[1]

Q2: How should I store this compound?

A2: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: Can this compound isomerize during storage or experiments?

A3: Yes, Germacrone is known to be thermally unstable and can undergo rearrangements.[2] The cis,trans configuration can potentially isomerize to other forms. To minimize this, avoid exposure to high temperatures and prolonged storage in solution at room temperature.

Q4: My cells are dying even at low concentrations of this compound. What could be the reason?

A4: This could be due to several reasons:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line.

  • Compound Cytotoxicity: this compound itself can be cytotoxic to certain cell lines. You may be observing its intended cytotoxic effect.

  • Impurities: The presence of toxic impurities in your compound stock.

  • Assay Conditions: Suboptimal culture conditions can make cells more sensitive to treatment.

Data Presentation

Table 1: Physicochemical Properties of Germacrone

PropertyValueSource
Molecular FormulaC₁₅H₂₂OPubChem
Molecular Weight218.34 g/mol PubChem
AppearanceCrystalline solid-
Water SolubilityPractically insolubleFooDB
Common SolventsDMSO, Ethanol[1]

Table 2: Recommended Handling and Storage Conditions

ConditionRecommendation
Solid Compound Storage -20°C, protected from light and moisture.
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Solution Prepare fresh from stock solution for each experiment.
Experimental Handling Minimize exposure to heat and light. Maintain physiological pH.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound

  • DMSO

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare a series of working solutions by serial dilution in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions of this compound (and a vehicle control with 0.1% DMSO) to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of NF-κB (p65) Activation

This protocol describes the detection of the p65 subunit of NF-κB in the nucleus as a marker of activation after treatment with this compound.

Materials:

  • Cell line known to have an inflammatory response (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide) for stimulation

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the levels of p65 in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

Estrogen Receptor α (ERα) Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is for assessing the inhibitory effect of this compound on ERα-mediated gene transcription.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • ERα-responsive luciferase reporter plasmid (e.g., ERE-luc)

  • Transfection reagent

  • This compound

  • 17β-Estradiol (E2)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed MCF-7 cells in a 24-well plate. The next day, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum for 24 hours to deprive the cells of estrogens.

  • Compound and Hormone Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with 17β-Estradiol (E2, e.g., 10 nM) for 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each sample. Calculate the percentage of inhibition of E2-induced luciferase activity by this compound.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed q1 Check Compound Integrity (Purity, Isomerization) start->q1 q2 Verify Solubility & Compound Prep q1->q2 Integrity OK sol1 Confirm purity via analytical methods. Minimize heat/light exposure. q1->sol1 Issue Found q3 Review Experimental Conditions q2->q3 Solubility OK sol2 Use appropriate solvent (e.g., DMSO). Prepare fresh dilutions. Check for precipitation. q2->sol2 Issue Found q4 Assess Cell-Based Assay Parameters q3->q4 Conditions OK sol3 Maintain physiological pH. Avoid freeze-thaw cycles. Consider serum effects. q3->sol3 Issue Found sol4 Confirm cell line sensitivity. Optimize concentration and duration (dose-response). q4->sol4 Issue Found end Bioactivity Restored q4->end Parameters OK sol1->q2 sol2->q3 sol3->q4 sol4->end

Troubleshooting workflow for low bioactivity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Germacrone This compound IKK IKK Germacrone->IKK Inhibits IkB_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkB_p65_p50 Phosphorylates IκBα IkB IκBα IkB->IkB_p65_p50 p65_p50 p65/p50 p65_p50->IkB_p65_p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 IκBα degradation LPS LPS LPS->IKK Stimulates DNA DNA p65_p50_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Inhibition of the NF-κB signaling pathway.

ER_Alpha_Pathway cluster_cell ERα-Positive Cell cluster_nucleus Nucleus Germacrone This compound ERa_bound ERα Dimer Germacrone->ERa_bound Inhibits recruitment to ERE E2 Estradiol (E2) ERa ERα E2->ERa Binds & Activates ERa->ERa_bound Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription (Proliferation, etc.) ERE->Transcription ERa_bound->ERE Binds to

Inhibition of ERα-mediated transcription.

References

Technical Support Center: Selective Synthesis of cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement in the selective synthesis of cis,trans-Germacrone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the selective synthesis of this compound?

A1: The primary and most cited method for the synthesis of this compound is the photochemical isomerization of the more readily available (E,E)-Germacrone (also known as trans,trans-Germacrone). This method allows for the conversion of the double bond configuration to yield the desired cis,trans isomer.

Q2: What is the role of a sensitizer in the photochemical isomerization process?

A2: A sensitizer, such as acetophenone, is used to facilitate the isomerization process. In photosensitization, the sensitizer absorbs light energy and then transfers it to the starting material, in this case, (E,E)-Germacrone. This energy transfer promotes the molecule to an excited state where the rotation around the carbon-carbon double bonds becomes possible, leading to the formation of the cis and trans isomers.

Q3: What are the expected products of the photochemical isomerization of (E,E)-Germacrone?

A3: The photochemical isomerization of (E,E)-Germacrone using a sensitizer like acetophenone typically yields a mixture of isomers. According to studies by Takeda and colleagues, the reaction produces 1(10)Z,4E-germacrone (this compound) and 1(10)Z,4Z-germacrone (cis,cis-Germacrone).[1] It is important to note that the reaction does not exclusively produce the cis,trans isomer, and a subsequent purification step is necessary.

Q4: How can I separate the desired this compound from the other isomers in the reaction mixture?

A4: The separation of geometric isomers like the different forms of Germacrone can be achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or column chromatography are effective methods for this purpose. The separation is based on the different polarities and spatial arrangements of the isomers, which cause them to interact differently with the stationary phase of the chromatography column, leading to different elution times.

Experimental Protocols

Protocol 1: Photochemical Isomerization of (E,E)-Germacrone

This protocol is based on the method described by Takeda et al. for the photosensitized isomerization of Germacrone.[1]

Materials:

  • (E,E)-Germacrone

  • Acetophenone (sensitizer)

  • Anhydrous, degassed solvent (e.g., benzene or toluene)

  • High-pressure mercury lamp (or a lamp with a suitable wavelength for exciting acetophenone, ~313-366 nm)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve (E,E)-Germacrone and a molar excess of acetophenone in the chosen anhydrous, degassed solvent in the quartz reaction vessel.

  • Purge the solution with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can quench the excited state of the sensitizer.

  • Seal the reaction vessel and place it in a suitable position relative to the UV lamp. If necessary, use a cooling system to maintain a constant temperature.

  • Irradiate the solution with the high-pressure mercury lamp. The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired level of conversion is reached (or a photostationary state is achieved), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • The crude product, a mixture of Germacrone isomers, can then be purified using column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude mixture of Germacrone isomers

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen solvent system.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude reaction mixture in a minimal amount of the initial solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, starting with the least polar composition.

  • Gradually increase the polarity of the solvent system to elute the different isomers.

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions by TLC to identify which fractions contain the desired this compound.

  • Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inefficient light source or incorrect wavelength.2. Presence of oxygen in the reaction mixture.3. Insufficient amount of sensitizer.4. Incorrect solvent.1. Ensure the lamp is functioning correctly and emitting at a wavelength that can be absorbed by the sensitizer (acetophenone).2. Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.3. Increase the molar ratio of the sensitizer to the starting material.4. Use a non-polar, aprotic solvent that does not interfere with the reaction.
Formation of undesired byproducts 1. Over-irradiation leading to decomposition or further reactions.2. Reaction temperature is too high, potentially causing thermal side reactions like the Cope rearrangement.1. Monitor the reaction closely and stop it once the optimal yield of the desired isomer is reached.2. Use a cooling system to maintain a low and constant reaction temperature.
Poor separation of isomers during chromatography 1. Inappropriate solvent system.2. Column overloading.3. Improperly packed column.1. Optimize the solvent system for TLC first to find a composition that gives good separation between the isomers.2. Use an appropriate amount of crude material for the size of the column.3. Ensure the column is packed evenly to avoid channeling.
Difficulty in identifying the cis,trans isomer 1. Lack of proper analytical standards.2. Overlapping signals in NMR spectra of the mixture.1. If possible, obtain a pure standard of this compound for comparison.2. Purify the isomers by chromatography before detailed spectroscopic analysis. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can help in the structural elucidation of the purified isomers.

Quantitative Data Summary

The photochemical isomerization of (E,E)-Germacrone yields a mixture of isomers. The reported yields are summarized in the table below.

Product Isomer Configuration Reported Yield
1(10)Z,4E-germacroneThis compound27%[1]
1(10)Z,4Z-germacronecis,cis-Germacrone48%[1]

Note: The remaining percentage consists of unreacted starting material and potentially other minor byproducts. These yields represent a specific experimental outcome and may vary depending on the reaction conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Step cluster_purification Purification Step cluster_analysis Analysis start Start with (E,E)-Germacrone reaction Photochemical Isomerization (UV light, Acetophenone) start->reaction Reactant mixture Crude Product: Mixture of Isomers reaction->mixture Yields chromatography Column Chromatography mixture->chromatography Separate cis_trans Pure this compound chromatography->cis_trans Isolate cis_cis cis,cis-Germacrone chromatography->cis_cis unreacted Unreacted (E,E)-Germacrone chromatography->unreacted analysis Spectroscopic Analysis (NMR, IR, MS) cis_trans->analysis Characterize

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_conversion_solutions Troubleshooting Low Conversion cluster_good_conversion_solutions Troubleshooting Post-Reaction Issues start Low Yield of this compound? check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion If low good_conversion Good Conversion check_conversion->good_conversion If good solution1 Verify Light Source & Wavelength low_conversion->solution1 solution2 Ensure Inert Atmosphere (Degas) low_conversion->solution2 solution3 Increase Sensitizer Concentration low_conversion->solution3 solution4 Check Reaction Time low_conversion->solution4 solution5 Optimize Chromatography Separation good_conversion->solution5 solution6 Check for Product Decomposition good_conversion->solution6 solution7 Verify Isomer Identification (NMR) good_conversion->solution7

Caption: Troubleshooting decision tree for this compound synthesis.

References

Strategies to minimize degradation of cis,trans-Germacrone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis,trans-Germacrone analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation and ensure accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a naturally occurring sesquiterpenoid found in various medicinal plants, such as those from the Curcuma genus. It exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Like many sesquiterpenoids, it is a thermolabile compound, meaning it is sensitive to heat and can easily degrade during standard analytical procedures like extraction and gas chromatography. This degradation can lead to inaccurate quantification and the generation of artifacts, compromising research and development efforts.

Q2: What are the primary degradation pathways of this compound?

A2: The main degradation pathways for this compound are:

  • Thermal Degradation (Cope Rearrangement): When subjected to high temperatures, particularly during gas chromatography (GC) analysis, Germacrone can undergo a Cope rearrangement to form β-elemenone.[2][3]

  • Oxidation: The presence of double bonds in its structure makes Germacrone susceptible to oxidation, which can lead to the formation of degradation products like germacrone-1,10-epoxide and germacrone-4,5-epoxide.[2]

  • pH-Mediated Degradation: While some studies suggest Germacrone is relatively stable across a pH range of 2.0-9.0, acidic or basic conditions can potentially catalyze the hydrolysis of susceptible functional groups in related compounds like sesquiterpene lactones.[2][4] Therefore, maintaining a neutral pH during extraction and analysis is recommended.

  • Photodegradation: Although considered to be only slightly degraded by light in its dried form, prolonged exposure to UV or ambient light during sample preparation and analysis should be avoided to minimize the risk of photodegradation.[2]

Q3: Which analytical technique is most suitable for this compound analysis to avoid degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended technique for the analysis of thermolabile compounds like this compound. Unlike Gas Chromatography (GC), which requires high temperatures for volatilization and can induce thermal degradation, HPLC operates at or near ambient temperatures, thus preserving the integrity of the analyte. A validated reversed-phase HPLC method has been successfully used for the pharmacokinetic study of germacrone.[5][6]

Troubleshooting Guides

Issue 1: Low recovery or absence of this compound peak in GC-MS analysis.
  • Potential Cause: Thermal degradation in the GC injector port.

  • Troubleshooting Steps:

    • Lower Injector Temperature: If possible, reduce the injector port temperature. However, this may compromise the volatilization of other less volatile compounds in the sample.

    • Switch to HPLC: The most effective solution is to switch to an HPLC-based method, which avoids high temperatures and the risk of thermal rearrangement.

    • Derivatization: While not ideal, derivatization to a more thermally stable compound could be explored, though this adds complexity to the sample preparation.

Issue 2: Appearance of unknown peaks in the chromatogram, particularly one corresponding to β-elemenone.
  • Potential Cause: Cope rearrangement of Germacrone due to excessive heat during extraction or analysis.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Avoid high-temperature extraction techniques like Soxhlet and steam distillation. Opt for low-temperature methods such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). If using Microwave-Assisted Extraction (MAE), carefully optimize the power and duration to prevent overheating.[7]

    • Verify Analytical Method: If using GC, the presence of β-elemenone is a strong indicator of thermal degradation. Validate your results using an HPLC method.

Issue 3: Inconsistent quantitative results and poor reproducibility.
  • Potential Cause: Degradation of this compound in stock solutions or during sample storage.

  • Troubleshooting Steps:

    • Proper Storage: Store stock solutions and prepared samples in amber vials at low temperatures (e.g., -20°C or -80°C) to protect from light and heat.

    • Use Fresh Solutions: Prepare fresh stock solutions and working standards regularly. Avoid repeated freeze-thaw cycles.

    • Solvent Selection: While data on the stability of Germacrone in various solvents is limited, using a non-reactive, high-purity solvent is recommended. One study showed that solubilizing Germacrone in PEG-40 significantly enhanced its stability.[2]

    • Inert Atmosphere: For long-term storage, consider purging vials with an inert gas like nitrogen or argon to prevent oxidation.

Data Presentation

Table 1: Metabolic Stability of Germacrone in Liver Microsomes

This table summarizes the degradation kinetics of Germacrone when incubated with rat and human liver microsomes, providing an indication of its metabolic stability.

SystemHalf-life (t½) in minutes
Rat Liver Microsomes (RLMs)18.02[3]
Human Liver Microsomes (HLMs)16.37[3]
CYP3A436.48[3]
CYP1A286.64[3]
CYP2E169.31[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound from a plant matrix using UAE, a technique suitable for thermolabile compounds.

  • Sample Preparation: Finely powder the dried plant material to increase the surface area for extraction.

  • Extraction Setup:

    • Place a known amount of the powdered sample into an extraction vessel.

    • Add a suitable solvent (e.g., methanol or ethanol). A common solid-to-liquid ratio to start with is 1:15 to 1:25 g/mL.[2]

    • Place the vessel in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic frequency (e.g., 40 kHz).[2]

    • Set the extraction temperature (e.g., 30-50°C). Monitor the temperature to avoid overheating.[2]

    • Sonication time can range from 30 to 60 minutes.[2]

  • Sample Recovery:

    • After sonication, centrifuge the mixture to separate the solid material from the extract.

    • Collect the supernatant. The extraction can be repeated on the solid residue to improve yield.

  • Solvent Removal:

    • Evaporate the solvent from the combined supernatants under reduced pressure at a low temperature.

  • Storage:

    • Store the dried extract in a cool, dark, and inert environment (e.g., -20°C under nitrogen) until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a starting point for developing an HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column is commonly used for the analysis of sesquiterpenoids.

  • Mobile Phase: A gradient elution with acetonitrile and water is a typical starting point. Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase can improve peak shape.

  • Example Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a set period. The exact gradient will need to be optimized for your specific sample and column.

  • Flow Rate: A typical flow rate for a standard analytical column is 1.0 mL/min.

  • Detection Wavelength: The optimal detection wavelength should be determined by measuring the UV spectrum of a pure standard of this compound. For many sesquiterpenoids, a wavelength in the lower UV range (e.g., 210 nm) is often used.[8]

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating analytical method. This protocol outlines the general steps according to ICH guidelines.[8][9][10]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[8]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.[8]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.[8]

    • Thermal Degradation: Incubate a sample at a high temperature (e.g., 80°C) in a calibrated oven.[8]

    • Photodegradation: Expose a sample to a controlled light source as per ICH Q1B guidelines.[8]

  • Neutralization & Dilution: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method.

  • Evaluation: Evaluate the chromatograms to assess the degree of degradation and to ensure that the degradation products are well-separated from the parent peak. The target degradation is typically between 5-20%.[5]

Visualizations

degradation_pathway Germacrone This compound Elemenone β-Elemenone Germacrone->Elemenone Heat (Cope Rearrangement) Epoxides Germacrone Epoxides Germacrone->Epoxides Oxidation

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Powdered Plant Material uae Ultrasound-Assisted Extraction (UAE) plant_material->uae filtration Filtration/Centrifugation uae->filtration evaporation Solvent Evaporation filtration->evaporation extract Crude Extract evaporation->extract dissolution Dissolve in Mobile Phase extract->dissolution hplc HPLC Analysis dissolution->hplc data Data Acquisition & Processing hplc->data

Caption: Recommended workflow for the analysis of this compound.

troubleshooting_logic start Low/No Germacrone Peak in GC check_temp Check Injector Temperature start->check_temp high_temp Is Temperature High? check_temp->high_temp lower_temp Lower Injector Temperature high_temp->lower_temp Yes check_extraction Review Extraction Method high_temp->check_extraction No switch_hplc Switch to HPLC Analysis lower_temp->switch_hplc high_temp_extraction Used High-Temp Method? check_extraction->high_temp_extraction high_temp_extraction->switch_hplc No use_low_temp Use UAE/SFE high_temp_extraction->use_low_temp Yes

Caption: Troubleshooting logic for low Germacrone recovery.

References

Validation & Comparative

A Comparative Analysis of cis,trans-Germacrone from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cis,trans-Germacrone Sources, Bioactivity, and Extraction Methodologies.

This compound, a sesquiterpenoid ketone, has garnered significant attention within the scientific community for its wide-ranging pharmacological activities, including potent anti-inflammatory, antitumor, and antimicrobial effects. This guide provides a comparative analysis of this compound derived from various plant species, with a focus on quantitative yields, biological activities, and the experimental protocols essential for its isolation and evaluation. The data presented herein is intended to assist researchers in selecting optimal plant sources and methodologies for their specific research and development needs.

Quantitative Analysis of this compound Content

The concentration of this compound varies considerably among different plant species and even between cultivars of the same species. The following table summarizes the yield of essential oil and the percentage of Germacrone identified in several key plant sources. This data has been compiled from various gas chromatography-mass spectrometry (GC-MS) analyses.

Plant SpeciesFamilyPlant Part UsedEssential Oil Yield (%)Germacrone (% of Essential Oil)Reference
Curcuma wenyujinZingiberaceaeRhizomes2.11 (v/w)6.86[1]
Curcuma aeruginosaZingiberaceaeRhizomes0.375.3[2]
Curcuma zedoariaZingiberaceaeRhizomes0.742.3[2]
Curcuma longaZingiberaceaeRhizomes0.8911.0[2][3]
Curcuma pseudomontanaZingiberaceaeRhizomesNot Specified15.15[4]
Curcuma aromaticaZingiberaceaeRhizomes0.43Not Specified[5][6]
Curcuma xanthorrhizaZingiberaceaeRhizomes0.35Not Specified[5][6]
Geranium macrorrhizumGeraniaceaeAerial Parts0.08 - 0.4Not Specified[7]

Comparative Biological Activities

Germacrone has been demonstrated to possess a range of biological activities. A significant area of research has focused on its anti-inflammatory properties, which are often attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity:

Studies have shown that Germacrone can significantly suppress pro-inflammatory cytokines and increase the expression of anti-inflammatory factors[8]. For instance, essential oil from Curcuma phaeocaulis, which contains Germacrone, has been found to exhibit good anti-inflammatory activity by downregulating the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2)[9]. The anti-inflammatory effects of sesquiterpenoids from Curcuma species are often linked to the inhibition of the NF-κB signaling pathway[10].

Antibacterial Activity:

Germacrone isolated from Curcuma heyneana rhizomes has demonstrated notable antibacterial activity. In a microdilution assay, it showed the highest activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL and a Minimum Bactericidal Concentration (MBC) of 31.2 μg/mL[11].

While direct comparative studies of the biological activities of this compound isolated from different plant species are limited, the available data suggests that its efficacy is concentration-dependent. Therefore, plant sources with higher yields of Germacrone are of significant interest for therapeutic applications.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the isolation, quantification, and biological evaluation of this compound. Below are detailed protocols for key experimental procedures.

Extraction of Essential Oil by Hydrodistillation

This method is commonly used for extracting volatile compounds from plant materials.

  • Sample Preparation: Fresh rhizomes are thoroughly washed to remove any soil and debris. The cleaned rhizomes are then sliced into small pieces to increase the surface area for efficient oil extraction[12].

  • Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation[12].

  • Procedure:

    • A known weight of the sliced plant material (e.g., 200 g) is placed in a round-bottom flask (e.g., 2000 mL)[12].

    • Distilled water is added to the flask to cover the plant material (e.g., 500 mL)[12].

    • The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.

    • The condensed mixture of oil and water is collected in a separating funnel, where the oil, being less dense, forms a layer on top of the water.

    • The hydrodistillation process is typically carried out for a specific duration (e.g., 4 hours) to ensure complete extraction of the essential oil[13].

    • The collected essential oil is then separated and dried over anhydrous sodium sulfate to remove any residual water.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a volatile mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for separating terpenes, such as a DB-5 or HP-5MS column, is typically employed.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperature: The injector and detector temperatures are maintained at a high enough temperature to ensure volatilization of the sample and prevent condensation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the fragments of the eluted compounds.

  • Identification and Quantification:

    • The components are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST).

    • Quantification is achieved by creating a calibration curve using a pure standard of this compound and measuring the peak area of the compound in the sample chromatogram.

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory effects of many natural products, including sesquiterpenoids from Curcuma species, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

NF_kappaB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkappaB IκB IKK_Complex->IkappaB Phosphorylation NF_kappaB NF-κB (p50/p65) IkappaB_p P-IκB IkappaB->IkappaB_p Ubiquitination Ubiquitination IkappaB_p->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation NF_kappaB_active Active NF-κB Proteasomal_Degradation->NF_kappaB_active Release Nucleus Nucleus NF_kappaB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) Nucleus->Gene_Expression Transcription Germacrone This compound Germacrone->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Curcuma Rhizomes) Sample_Preparation Sample Preparation (Washing, Slicing) Plant_Material->Sample_Preparation Hydrodistillation Hydrodistillation Sample_Preparation->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil GC_MS_Analysis GC-MS Analysis Essential_Oil->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Results Results (% Germacrone) Data_Analysis->Results

Caption: Workflow for Germacrone extraction and analysis.

References

A Comparative Analysis of cis,trans-Germacrone and Other Sesquiterpenoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological performance of cis,trans-Germacrone against other notable sesquiterpenoids, supported by experimental data, detailed methodologies, and mechanistic insights.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, are a focal point in natural product research due to their wide array of pharmacological activities. Among these, germacrone, a prominent constituent of essential oils from plants of the Zingiberaceae family, has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of this compound and other structurally related sesquiterpenoids, including furanodiene, dehydrocurdione, and curzerenone, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While much of the available literature refers to "germacrone" without specifying the isomer, this guide synthesizes the existing data to provide a valuable resource for researchers and professionals in drug development. This document presents quantitative data in structured tables, details of experimental protocols, and visual diagrams of key signaling pathways to facilitate a comprehensive understanding of their comparative bioactivities.

Comparative Biological Activities

The primary pharmacological activities attributed to germacrone and related sesquiterpenoids include anticancer, anti-inflammatory, and antimicrobial effects. The following sections provide a quantitative comparison of these activities.

Anticancer Activity

Germacrone and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through signaling pathways such as PI3K/AKT/mTOR.

Table 1: Comparative Anticancer Activity of Sesquiterpenoids (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Germacrone HepG2 (Liver)68.23[1]
Bel-7402 (Liver)Not specified, but active[1]
A549 (Lung)Not specified, but active[1]
HeLa (Cervical)Not specified, but active[1]
MCF-7 (Breast)Not specified, but active[2]
MDA-MB-231 (Breast)Not specified, but active[2]
Furanodiene HeLa (Cervical)~2.6 (0.6 µg/mL)[3]
Hep-2 (Laryngeal)~7.4 (1.7 µg/mL)[3]
HL-60 (Leukemia)~7.8 (1.8 µg/mL)[3]
PC3 (Prostate)Not specified, but stronger than essential oil[3]
SGC-7901 (Gastric)Not specified, but stronger than essential oil[3]
HT-1080 (Fibrosarcoma)Not specified, but stronger than essential oil[3]
MCF-7 (Breast)~75[4]
Germacrone Derivative (3b) HepG2 (Liver)0.56[5]

Note: The data for "Germacrone" does not specify the cis,trans isomer.

Anti-inflammatory Activity

Sesquiterpenoids from Curcuma species have shown potent anti-inflammatory properties, often attributed to the inhibition of the NF-κB signaling pathway.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoids

CompoundAssayModelActivityReference
Germacrone NF-κB InhibitionIn vitroActive[6]
Dehydrocurdione Acetic acid-induced writhingMiceActive (40-200 mg/kg)
Carrageenan-induced paw edemaRatsActive (200 mg/kg)
Adjuvant-induced chronic arthritisRatsActive (120 mg/kg/day)
Antimicrobial Activity

Germacrone and other sesquiterpenoids have been evaluated for their ability to inhibit the growth of various bacterial strains.

Table 3: Comparative Antibacterial Activity of Sesquiterpenoids (MIC values in µg/mL)

CompoundBacteriumMIC (µg/mL)Reference
Germacrone Pseudomonas aeruginosa15.6[1][7]
Escherichia coli62.5[7]
Salmonella typhi62.5[7]
Bacillus subtilis125[7]
Enterobacter aerogenes125[7]
Shigella dysenteriae125[7]
Dehydrocurdione Bacillus subtilis31.2[1][7]
Escherichia coli62.5[7]
Enterobacter aerogenes125[7]
Shigella dysenteriae125[7]
Salmonella typhi250[7]

Note: The data for "Germacrone" does not specify the cis,trans isomer.

Signaling Pathways and Mechanisms of Action

Germacrone has been shown to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and PI3K/AKT/mTOR pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Germacrone has been reported to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway Inhibition of NF-κB Signaling by Germacrone cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Germacrone Germacrone Germacrone->IKK Complex inhibits

NF-κB signaling inhibition by Germacrone.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is crucial for cell proliferation, survival, and growth. Germacrone has been found to inhibit this pathway, contributing to its anticancer effects.[4]

PI3K_AKT_mTOR_Pathway Inhibition of PI3K/AKT/mTOR Signaling by Germacrone Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes Germacrone Germacrone Germacrone->PI3K inhibits Germacrone->AKT inhibits Germacrone->mTOR inhibits

PI3K/AKT/mTOR pathway inhibition by Germacrone.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3]

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of formazan crystals) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G

MTT assay workflow for cytotoxicity testing.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (sesquiterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells contain cells treated with the vehicle (e.g., DMSO) only.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema.

Detailed Methodology:

  • Animal Model: Male CD-1 or Swiss mice are typically used.

  • TPA Induction: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the mouse ear.

  • Compound Application: The test compound, dissolved in a vehicle, is applied topically to the ear shortly before or after TPA application. The contralateral ear serves as a control.

  • Edema Measurement: After a specific time (usually 4-6 hours), the mice are sacrificed, and a biopsy punch is used to remove a circular section of both ears. The weight difference between the TPA-treated and control ear punches is a measure of the edema.

  • Inhibition Calculation: The percentage of inhibition of edema by the test compound is calculated relative to the edema in the vehicle-treated group.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Detailed Methodology:

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The available data suggest that germacrone and other sesquiterpenoids, such as furanodiene and dehydrocurdione, possess significant anticancer, anti-inflammatory, and antimicrobial properties. Germacrone's mechanism of action appears to involve the modulation of key signaling pathways like NF-κB and PI3K/AKT/mTOR. However, a critical gap in the current literature is the lack of specific data on the biological activities of the cis,trans-isomer of germacrone. The majority of studies refer to "germacrone" without specifying the stereochemistry, which makes a direct and precise comparison challenging.

For researchers and drug development professionals, this guide highlights the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific activities of individual germacrone isomers to better understand their structure-activity relationships and to identify the most promising candidates for further development. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for designing and interpreting future studies in this exciting area of natural product research.

References

A Comparative Guide to the In Vivo Insecticidal Properties of cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo insecticidal properties of the natural sesquiterpenoid cis,trans-Germacrone with other natural and synthetic insecticides. The information presented is intended to support research and development in the field of pest management by offering a comparative analysis of efficacy, methodologies for evaluation, and potential mechanisms of action.

Quantitative Performance Analysis

The insecticidal efficacy of this compound and selected alternatives is summarized below. Data is presented as Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50) values, which represent the concentration or dose required to cause 50% mortality in the tested population.

Compound/ProductInsect SpeciesBioassay TypeEfficacy (LC50 / LD50)Reference(s)
This compound Culex quinquefasciatus (larvae)Larvicidal AssayLC50: 4.85 ppm[1]
Tribolium castaneum (adults)Contact ToxicityConflicting reports: Not toxic to toxic[1]
Neem Oil Anopheles stephensi (larvae)Larvicidal AssayLC50: 1.6 ppm
Culex quinquefasciatus (larvae)Larvicidal AssayLC50: 1.8 ppm
Aedes aegypti (larvae)Larvicidal AssayLC50: 1.7 ppm
Pyrethrins Apis melliferaTopical ApplicationLD50: 0.013 µ g/bee
Aedes aegyptiTopical ApplicationLD50: 0.057 µg/g
Chlorpyrifos Apis melliferaOralLD50: 81.8 ng/bee
Tribolium castaneumResidual FilmLD50: 13.82 µg/cm²[2][3]
Cypermethrin Tribolium castaneumResidual FilmLD50: 243.39 µg/cm²[2][3]
Aedes aegyptiTopical ApplicationLD50: 0.004 µg/g

Note: The efficacy of insecticides can vary significantly based on the insect species, developmental stage, and the specific experimental conditions. The conflicting reports on the contact toxicity of Germacrone against Tribolium castaneum suggest that its effectiveness may be concentration-dependent.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insecticidal properties. Below are protocols for key experiments cited in this guide.

Contact Toxicity Bioassay (Residual Film Method)

This method evaluates the toxicity of a compound upon direct contact with the insect.

Workflow for Contact Toxicity Bioassay

G prep Prepare serial dilutions of test compound in a volatile solvent (e.g., acetone). coat Apply a known volume of each dilution to the inner surface of a Petri dish. prep->coat evap Allow the solvent to evaporate completely, leaving a uniform film of the compound. coat->evap intro Introduce a known number of test insects into each Petri dish. evap->intro seal Seal the dishes and incubate under controlled conditions (temperature, humidity, photoperiod). intro->seal assess Assess insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours). seal->assess calc Calculate LD50/LC50 values using probit analysis. assess->calc

Caption: Workflow for a standard residual film contact toxicity bioassay.

Detailed Steps:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable volatile solvent (e.g., acetone). From this stock, create a series of dilutions to obtain the desired test concentrations.

  • Coating of Petri Dishes: Apply a precise volume (e.g., 1 mL) of each dilution to the bottom of a glass Petri dish. Gently swirl the dish to ensure an even coating. A control group should be treated with the solvent alone.

  • Solvent Evaporation: Leave the treated Petri dishes in a fume hood until the solvent has completely evaporated, leaving a dry film of the test compound.

  • Insect Exposure: Introduce a specific number of adult insects (e.g., 20) into each treated and control Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Use the mortality data to calculate the LC50 or LD50 values through statistical methods such as probit analysis.

Antifeedant Bioassay (No-Choice and Choice Tests)

Antifeedant assays assess the ability of a compound to deter insects from feeding.

Workflow for Antifeedant Bioassays

G cluster_0 No-Choice Test cluster_1 Choice Test nc_prep Prepare leaf discs of uniform size. nc_treat Treat leaf discs with different concentrations of the test compound. nc_expose Place one treated leaf disc in a Petri dish with a single pre-starved insect. nc_incubate Incubate for a defined period (e.g., 24 hours). nc_measure Measure the area of the leaf disc consumed. calc_afi Calculate the Antifeedant Index (AFI). nc_measure->calc_afi c_prep Prepare treated and control leaf discs. c_expose Place one treated and one control disc in a Petri dish with a single pre-starved insect. c_incubate Incubate for a defined period (e.g., 24 hours). c_measure Measure the consumed area of both discs. c_measure->calc_afi

Caption: Comparative workflow of No-Choice and Choice antifeedant bioassays.

Detailed Steps:

  • Preparation of Leaf Discs: Cut fresh, untreated leaves from a suitable host plant into uniform discs using a cork borer.

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound in a suitable solvent. A control solution should contain only the solvent.

  • Treatment of Leaf Discs:

    • No-Choice Test: Dip individual leaf discs into each test concentration for a few seconds. Control discs are dipped in the solvent alone.

    • Choice Test: Prepare both treated and control leaf discs as described above.

  • Solvent Evaporation: Allow the solvent to fully evaporate from the leaf discs.

  • Insect Exposure:

    • No-Choice Test: Place one treated leaf disc in a Petri dish containing a single, pre-starved insect larva (starved for approximately 2-4 hours).

    • Choice Test: Place one treated and one control leaf disc on opposite sides of a Petri dish containing a single, pre-starved insect larva.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions for a set period (e.g., 24 hours). A moist filter paper can be placed at the bottom to maintain humidity.

  • Measurement of Consumption: After the exposure period, measure the area of the leaf disc(s) consumed using a leaf area meter or image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the consumption of the control disc and T is the consumption of the treated disc.

Potential Signaling Pathways and Mechanism of Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on studies of other sesquiterpenoids, its insecticidal activity is likely mediated through neurotoxic effects.

Hypothesized Neurotoxic Mechanisms of Sesquiterpenoids

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron germacrone This compound gaba_r GABA Receptor germacrone->gaba_r Antagonism octo_r Octopamine Receptor germacrone->octo_r Modulation channel Chloride Ion Channel gaba_r->channel Inhibition signal Signal Transduction Cascade octo_r->signal response Neurotoxic Effect (Paralysis, Death) channel->response signal->response

Caption: Potential neurotoxic signaling pathways affected by this compound.

Two primary signaling pathways are hypothesized to be involved:

  • GABA Receptor Antagonism: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire. Some sesquiterpenoids act as antagonists at the GABA receptor, blocking the chloride channel. This leads to hyperexcitation of the nervous system, resulting in tremors, paralysis, and ultimately death of the insect.

  • Modulation of the Octopaminergic System: Octopamine is a key biogenic amine in insects that functions as a neurotransmitter, neuromodulator, and neurohormone. It is involved in regulating various physiological processes, including behavior, metabolism, and muscle contraction. Some plant-derived compounds can interfere with octopamine signaling, either by mimicking octopamine and binding to its receptors or by disrupting its synthesis or degradation. This disruption of the octopaminergic system can lead to a range of detrimental effects on the insect.

Further research is required to definitively identify the specific molecular targets of this compound and to fully understand its mode of action. This knowledge will be invaluable for the development of novel and effective insect control strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis,trans-Germacrone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of cis,trans-Germacrone. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific needs, ensuring data accuracy and reliability through cross-validation.

Comparative Overview of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the intended application, such as quality control or bioanalysis.[1] Both HPLC-UV and LC-MS/MS are viable techniques, each offering distinct advantages and limitations.

Table 1: Qualitative Comparison of HPLC-UV and LC-MS/MS for Germacrone Analysis [1]

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate to good; prone to interference from co-eluting compounds with similar UV spectra.High to excellent; provides structural information, minimizing interferences.
Sensitivity Good, but generally lower than LC-MS/MS.Excellent, suitable for trace-level quantification.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered a robust and routine-friendly technique.Can be more complex to operate and maintain.
Application Well-suited for quality control of bulk materials and formulations with relatively high analyte concentrations.Ideal for bioanalysis of complex matrices like plasma, where high sensitivity and specificity are required.

Data Presentation: Performance Characteristics

The cross-validation of analytical methods involves a systematic comparison of their performance parameters. The following tables summarize the key validation parameters for established HPLC-UV and LC-MS/MS methods for the quantification of Germacrone.

Table 2: HPLC-UV Method Performance Parameters [1]

Validation ParameterResult
Linearity Range 8.08 - 808 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 8.08 ng/mL
Accuracy (Recovery) > 80%
Precision (RSD) Not explicitly stated, but successfully applied to a pharmacokinetic study.

Table 3: LC-MS/MS Method Performance Parameters [1][2]

Validation ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) Linear detection responses obtained.
Lower Limit of Quantification (LLOQ) 5 - 10 ng/mL
Accuracy (Deviation) Within ±10.0%
Precision (RSD) Intra- and Inter-day precision within 9.4%
Recovery > 80.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation

A simple protein precipitation method is effective for the extraction of Germacrone from biological matrices such as plasma.[1][2]

  • To a 100 µL plasma sample, add 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

For plant materials, an initial extraction is required. Maceration of powdered rhizomes with n-hexane followed by filtration and evaporation can be employed to obtain an extract containing Germacrone.[3]

HPLC-UV Method

This method is suitable for the analysis of Germacrone in matrices where high sensitivity is not the primary requirement.[1]

  • Instrumentation: HPLC system equipped with a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of methanol or acetonitrile and water. For example, methanol-water (85:15, v/v).[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of Germacrone (e.g., 254 nm).[4]

  • Internal Standard: A structurally similar compound, such as tanshinone IIA, can be used to improve accuracy and precision.[1]

  • Quantification: The concentration of Germacrone is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

LC-MS/MS Method

This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and the analysis of Germacrone in complex biological matrices.[1][2]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (2.1 × 100 mm, 3.5 µm).[2]

  • Mobile Phase: A mixture of methanol and water containing 0.1% formic acid (e.g., 90:10, v/v).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) in positive ion mode.[2]

  • Detection Mode: Selected reaction monitoring (SRM). The specific precursor-to-product ion transitions for Germacrone would need to be optimized on the specific instrument.

  • Internal Standard: Costunolide can be used as an internal standard.[1][2]

  • Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared with standards of known concentrations.

Note on cis,trans Isomer Separation: While standard reversed-phase columns can separate many compounds, the specific separation of cis and trans isomers of Germacrone may require specialized columns. Gas chromatography (GC) can be challenging for Germacrone due to its thermal rearrangement into β-elemenone at high temperatures.[5] For HPLC, the use of chiral stationary phases (CSPs) can be effective for the separation of various isomers and should be considered for specific this compound analysis.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (e.g., HPLC-UV & LC-MS/MS) set_criteria Set Acceptance Criteria (e.g., for accuracy, precision) define_methods->set_criteria prep_samples Prepare a Set of Study Samples analyze_hplc Analyze Samples with Method 1 (HPLC-UV) prep_samples->analyze_hplc analyze_lcms Analyze Samples with Method 2 (LC-MS/MS) prep_samples->analyze_lcms compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_lcms->compare_results stat_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, regression) compare_results->stat_analysis assess_criteria Assess Against Acceptance Criteria stat_analysis->assess_criteria conclusion Draw Conclusion on Method Comparability and Interchangeability assess_criteria->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two should be guided by the specific requirements of the analysis. For routine quality control of simpler matrices where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution.[1] For bioanalytical applications, such as pharmacokinetic studies in complex matrices like plasma, the superior sensitivity and specificity of LC-MS/MS make it the preferred method.[1] A thorough cross-validation is essential to ensure the reliability and consistency of results, particularly when transitioning between methods or comparing data from different sources.

References

A Comparative Analysis of Synthetic Pathways to cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germacrone, a naturally occurring sesquiterpenoid, has garnered significant attention for its diverse pharmacological activities. The specific stereoisomer, cis,trans-germacrone, presents a unique synthetic challenge due to the conformational flexibility and geometric constraints of its ten-membered ring. This guide provides a comparative overview of prominent synthetic routes to this compound, offering a critical analysis of their methodologies, yields, and stereochemical control to aid researchers in selecting the most suitable approach for their objectives.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes to this compound, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey TransformationOverall Yield (%)Stereoselectivity (cis,trans)Reference
Route 1: Photoisomerization (E,E)-GermacroneSensitized PhotoisomerizationNot explicitly stated for isolated cis,trans isomer; mixture of isomers produced.[1]Non-selective, produces a mixture of isomers requiring separation.[1]Takeda et al.
Route 2: Total Synthesis from a Diketo Ester Geranyl ChlorideIntramolecular Cyclization~25%StereoselectiveStill et al.
Route 3: Synthesis from a Dithiane Acetal Geranyl ChlorideAlkylation and CyclizationNot explicitly statedStereoselectiveKulkarni et al.

Synthetic Route Overviews and Methodologies

Route 1: Photoisomerization of (E,E)-Germacrone

This method leverages the photochemical reactivity of the more readily available (E,E)-germacrone to induce isomerization of the endocyclic double bonds.

Key Features:

  • Starting Material: (E,E)-Germacrone, which can be isolated from various natural sources.

  • Transformation: The core of this route is the UV irradiation of (E,E)-germacrone in the presence of a photosensitizer, such as acetophenone. This leads to a mixture of geometric isomers, including the desired this compound.

  • Advantages: Utilizes a naturally abundant starting material.

  • Disadvantages: The reaction is not stereoselective and produces a mixture of isomers (cis,trans and cis,cis) that require careful separation, impacting the overall yield of the desired product.[1]

Experimental Protocol: Photoisomerization of (E,E)-Germacrone

A solution of (E,E)-germacrone and a photosensitizer (e.g., acetophenone) in an appropriate solvent (e.g., ether) is irradiated with a UV lamp. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of isomers is separated by column chromatography on silica gel to afford pure this compound.

Route 2: Total Synthesis via Intramolecular Cyclization (Still's Method)

This approach constructs the ten-membered ring through a stereoselective intramolecular cyclization, offering better control over the double bond geometry.

Key Features:

  • Starting Material: Acyclic precursors derived from commercially available geraniol.

  • Transformation: A key step involves the intramolecular cyclization of a diketo ester to form the cyclodecane ring system with the desired cis,trans stereochemistry.

  • Advantages: Stereoselective synthesis, providing good control over the geometry of the endocyclic double bonds.

  • Disadvantages: A multi-step synthesis that may result in a lower overall yield compared to semi-synthetic approaches.

Experimental Protocol: Key Cyclization Step (Illustrative)

The acyclic diketo ester precursor is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., tetrahydrofuran) at low temperature to effect the intramolecular cyclization. The reaction is carefully monitored and quenched upon completion. Standard aqueous workup followed by chromatographic purification yields the cyclized product containing the this compound skeleton.

Route 3: Total Synthesis via a Dithiane Acetal Intermediate (Kulkarni's Method)

This synthetic strategy also builds the ten-membered ring from acyclic precursors but employs a dithiane acetal for the key carbon-carbon bond formation.

Key Features:

  • Starting Material: Acyclic fragments derived from geraniol.

  • Transformation: The synthesis involves the use of a dithiane acetal as a key intermediate for the formation of the ten-membered ring through alkylation and subsequent cyclization.

  • Advantages: Offers a different strategic approach to the construction of the germacrane skeleton with potential for stereocontrol.

  • Disadvantages: Requires multiple steps involving protection and deprotection of functional groups, which can affect the overall efficiency.

Experimental Protocol: Key Alkylation and Cyclization Steps (Illustrative)

An appropriate dithiane derivative is deprotonated with a strong base (e.g., n-butyllithium) and then alkylated with a suitable electrophile derived from geraniol. Following functional group manipulations, the dithiane is removed, and the resulting precursor is induced to cyclize, forming the ten-membered ring of germacrone. Purification is typically achieved through column chromatography.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route to this compound depends on several factors, including the availability of starting materials, the required stereochemical purity, and the desired scale of the synthesis. The following diagram illustrates a decision-making process for selecting an appropriate route.

G Decision Tree for this compound Synthesis start Starting Point: Need for this compound q1 Is (E,E)-Germacrone readily available? start->q1 route1 Route 1: Photoisomerization q1->route1 Yes q2 Is strict stereocontrol a primary concern? q1->q2 No end_r1 Outcome: Mixture of isomers, requires separation route1->end_r1 route2 Route 2: Total Synthesis (Still) q2->route2 Yes route3 Route 3: Total Synthesis (Kulkarni) q2->route3 Alternative end_r23 Outcome: Stereochemically defined this compound route2->end_r23 route3->end_r23

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be approached through several distinct strategies. The photoisomerization of (E,E)-germacrone offers a straightforward, albeit non-selective, method if the starting material is accessible. For applications requiring high stereochemical purity, total synthesis routes, such as those developed by Still and Kulkarni, provide the necessary control over the geometry of the final product, albeit with a likely increase in the number of synthetic steps and a potential decrease in overall yield. The selection of the optimal route will ultimately be guided by the specific requirements of the research, including scale, purity, and available resources.

References

A Comparative Analysis of cis,trans-Germacrone and Commercial Insecticides: Efficacy, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing search for effective and potentially more environmentally benign pest control solutions, the natural sesquiterpenoid cis,trans-Germacrone has garnered attention for its insecticidal properties. This report provides a comparative guide for researchers, scientists, and drug development professionals on the efficacy of this compound versus a range of widely used commercial insecticides. This guide summarizes available quantitative data, details experimental protocols for efficacy testing, and illustrates the known mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound and several commercial insecticides against various insect pests. LC50 represents the concentration of a substance in a medium (e.g., air or water) that is lethal to 50% of a test population, while LD50 is the dose that is lethal to 50% of a test population through direct contact or ingestion. Lower values indicate higher toxicity.

It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Efficacy Against Stored Product Pests

InsecticideInsect SpeciesEfficacy MetricValueExposure TimeReference
This compound Tribolium castaneum (larvae)LD5020.93 µ g/larva -[1]
This compound Lasioderma serricorne (adults)LD5017.18 µ g/adult -[1]
This compound Lasioderma serricorne (larvae)LD5020.94 µ g/larva -[1]
Chlorpyrifos (Organophosphate)Sitophilus oryzaeLC5017.09 ppm24 hours
SpinetoramSitophilus oryzaeLC5017.22 ppm24 hours
Pirimiphos-methyl (Organophosphate)Sitophilus oryzaeLC5035.05 ppm24 hours
Lambda-cyhalothrin (Pyrethroid)Sitophilus oryzaeLC5082.04 ppm24 hours
SpinosadSitophilus oryzaeLC500.001%-

Table 2: Efficacy Against Aphids

InsecticideInsect SpeciesEfficacy MetricValue (ppm)Reference
FlonicamidAphis gossypiiLC5014.204[2]
Imidacloprid (Neonicotinoid)Aphis gossypiiLC5034.577[2]
Thiamethoxam (Neonicotinoid)Aphis gossypiiLC5040.713[2]
Acetamiprid (Neonicotinoid)Aphis gossypiiLC5029.526[2]
FipronilAphis gossypiiLC5043.993[2]
Lambda-cyhalothrin (Pyrethroid)Aphis gossypiiLC500.021 µg/mL[3]
Cypermethrin (Pyrethroid)Aphis gossypiiLC500.056 µg/mL[3]
Dinotefuran (Neonicotinoid)Aphis gossypiiLC500.89 µg/mL[3]
Acetamiprid (Neonicotinoid)Aphis gossypiiLC500.95 µg/mL[3]
Thiamethoxam (Neonicotinoid)Aphis gossypiiLC503.82 µg/mL[3]

Table 3: Efficacy Against Mosquitoes

InsecticideInsect SpeciesEfficacy MetricValue (ppm)Reference
This compound Culex quinquefasciatus (larvae)-Insecticidal activity reported[4]
Temephos (Organophosphate)Aedes aegypti (larvae)LC500.008 mg/L[5]
Chlorpyrifos (Organophosphate)Aedes aegyptiLC500.64 mg/lt[6]
Hortak (Pyrethroid)Aedes aegypti (larvae)LC500.0031[7]
Solfac (Pyrethroid)Aedes aegypti (larvae)LC500.1119[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for common insecticide bioassays.

Contact Toxicity Bioassay (e.g., for Tribolium castaneum)

This method is used to determine the dose of an insecticide that is lethal upon direct contact.

  • Insect Rearing: Tribolium castaneum are reared on a diet of whole wheat flour and yeast (10:1 w/w) in a controlled environment (e.g., 28±2°C, 65±5% RH).

  • Insecticide Preparation: The test compound (this compound or commercial insecticide) is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: A specific volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of individual adult insects using a micro-applicator. A control group is treated with the solvent only.

  • Observation: Treated insects are placed in petri dishes with a food source and kept under the same rearing conditions.

  • Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: The LD50 value is calculated using probit analysis.

experimental_workflow_contact_toxicity cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis Insect_Rearing Insect Rearing (e.g., T. castaneum) Topical_Application Topical Application (to individual insects) Insect_Rearing->Topical_Application Insecticide_Prep Insecticide Dilution Series Insecticide_Prep->Topical_Application Incubation Incubation (controlled environment) Topical_Application->Incubation Mortality_Recording Mortality Recording (e.g., 24, 48, 72h) Incubation->Mortality_Recording Data_Analysis Data Analysis (Probit Analysis to find LD50) Mortality_Recording->Data_Analysis pyrethroid_pathway Pyrethroid Pyrethroid Insecticide VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds and modifies gating Na_Influx Prolonged Influx of Sodium Ions (Na+) VGSC->Na_Influx Keeps channel open Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis neonicotinoid_pathway Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds as agonist Continuous_Stimulation Continuous Nerve Cell Stimulation nAChR->Continuous_Stimulation Paralysis Paralysis & Death Continuous_Stimulation->Paralysis organophosphate_pathway Organophosphate Organophosphate Insecticide AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits (Phosphorylation) ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes ACh_Buildup Accumulation of ACh in Synapse AChE->ACh_Buildup Inhibition leads to Overstimulation Cholinergic Overstimulation ACh_Buildup->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

References

Structure-activity relationship of cis,trans-Germacrone and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Structure-Activity Relationship of cis,trans-Germacrone and its Derivatives

Germacrone, a naturally occurring sesquiterpenoid found in various plants of the Zingiberaceae family, has garnered significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] These include anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[1][2][3] The unique ten-membered ring structure of germacrone serves as a versatile scaffold for chemical modifications, leading to the synthesis of numerous derivatives. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence biological activity, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of this compound and its derivatives, supported by experimental data and protocols.

The anticancer potential of germacrone and its derivatives has been extensively studied against various human cancer cell lines. Modifications to the germacrone scaffold, particularly the introduction of ester groups, have been shown to significantly enhance cytotoxic effects. The primary mechanism for this enhanced activity often involves the inhibition of key signaling pathways, such as the c-Met kinase pathway, which is frequently over-expressed in many cancers.[1][4]

Comparative Cytotoxicity Data

The following table summarizes the inhibitory concentrations (IC₅₀) of germacrone and several of its synthetic derivatives against a panel of human cancer cell lines. The data reveals that the introduction of aromatic ester moieties (compounds 3a-3e ) generally leads to a substantial increase in cytotoxicity compared to the parent germacrone molecule.

CompoundR GroupHepG2 (IC₅₀, µM)Bel-7402 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)c-Met Kinase (IC₅₀, µM)
Germacrone=O>100>100>100>1002.13
3a Acetate28.3235.1941.2538.161.06
3b Benzoate25.1731.2836.1733.250.56
3c 3-Methylbenzoate27.1533.1639.2236.180.83
3d 3-Methoxybenzoate26.3332.4138.2935.170.92
3e 3-Phenylacrylate26.8132.9338.7535.840.87
Data sourced from Wu J, et al. (2017).[1][5]

SAR Insights:

  • The ketone group in germacrone is a key site for modification. Its reduction to a hydroxyl group followed by esterification significantly enhances anticancer activity.[1]

  • Aromatic esters (3b-3e) generally exhibit stronger inhibitory effects on both cancer cell proliferation and c-Met kinase activity than the simple acetate ester (3a).[1]

  • The benzoate derivative (3b ) demonstrated the most potent inhibition of c-Met kinase (IC₅₀ = 0.56 µM), suggesting that the phenyl ring is a critical pharmacophore for this target.[1]

Signaling Pathway: c-Met Kinase Inhibition

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[1] Its aberrant activation is a hallmark of many cancers. Germacrone derivatives have been shown to inhibit this pathway, representing a key mechanism of their anticancer action.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Downstream Signaling cMet c-Met Receptor Proliferation Proliferation cMet->Proliferation Survival Survival cMet->Survival Invasion Invasion cMet->Invasion HGF HGF (Ligand) HGF->cMet Binds & Activates Derivatives Germacrone Derivatives Derivatives->cMet Inhibits NFkB_Pathway NF-κB complex (p65/p50) is sequestered by IκB in the cytoplasm. Upon IκB degradation, p65/p50 translocates to the nucleus. cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (leads to degradation) p65 p65 p50 p50 Transcription Transcription of Pro-inflammatory Cytokines (TNF-α, IFN-γ) p65->Transcription p50->Transcription Germacrone Germacrone Germacrone->IKK Inhibits

References

Benchmarking Purity: A Comparative Analysis of Synthesized cis,trans-Germacrone Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of synthesized cis,trans-Germacrone. This document provides a comparative analysis of synthetically derived this compound against commercially available standards and Germacrone isolated from natural sources, supported by established analytical methodologies.

Introduction

Germacrone, a naturally occurring sesquiterpenoid with a germacrane skeleton, has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of Germacrone is intrinsically linked to its stereochemistry, with the cis,trans-isomer being of particular interest. As research into the therapeutic potential of this compound progresses, the ability to source highly pure and well-characterized material is paramount. This guide provides a benchmark for the purity of synthetically produced this compound, comparing it with commercially available analytical standards and Germacrone purified from natural extracts.

Purity Standards and Analytical Methodologies

The purity of Germacrone is predominantly assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.

Commercial Analytical Standards: Commercially available Germacrone analytical standards serve as the primary benchmark for purity. These standards typically exhibit a purity of ≥98.0% as determined by HPLC .[1]

Naturally Sourced Germacrone: Germacrone can be isolated and purified from various plant sources, such as Curcuma wenyujin. Purification techniques like high-speed counter-current chromatography have been shown to yield Germacrone with a purity of over 95% .

Synthesis of this compound

While detailed, publicly available protocols for the synthesis of this compound with comprehensive purity analysis are limited, two primary synthetic strategies have been reported:

  • Total Synthesis: A total synthesis of Germacrone has been achieved, which involves the intramolecular alkylation of a protected cyanohydrin. This method allows for the construction of the ten-membered ring characteristic of the germacrane skeleton.

  • Photoisomerization: The more common trans,trans-isomer of Germacrone can be converted to a mixture of isomers, including the desired this compound, through photoisomerization. This method provides a route to access the less stable isomers.

The purification of the synthesized this compound from reaction byproducts and other isomers is a critical step in obtaining a high-purity final product. Chromatographic techniques are essential for this separation.

Comparative Purity Analysis

The following table summarizes the expected purity profiles of this compound from different sources. It is important to note that the purity of synthetically derived Germacrone is highly dependent on the specific synthetic route, purification methods employed, and the analytical techniques used for validation.

Source Typical Purity (%) Primary Analytical Method Potential Impurities
Commercial Standard ≥ 98.0[1]HPLCTrace amounts of related isomers and residual solvents.
Natural Isolate > 95HPLC, NMR, MSOther co-extracted natural products, related sesquiterpenoids.
Synthesized Product Variable (expected to be high after purification)HPLC, NMR, MSStarting materials, reagents, reaction byproducts, other stereoisomers.

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. The following are generalized protocols for the key analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To quantify the purity of this compound and separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength appropriate for Germacrone (e.g., 210 nm).

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound and identify any structural impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are compared to reference spectra of pure this compound.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Objective: To confirm the molecular weight of this compound and identify the mass of any impurities.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Analysis: The instrument provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which should be consistent with the molecular formula of Germacrone (C₁₅H₂₂O).

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity Assessment Workflow for Synthesized this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Comparative Benchmarking Synthesis Synthesis of This compound Purification Purification of Crude Product Synthesis->Purification HPLC HPLC Analysis (Purity Quantification) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Comparison Data Comparison & Purity Statement HPLC->Comparison NMR->Comparison MS->Comparison Standard Commercial Standard (≥98% Purity) Standard->Comparison Natural Natural Isolate (>95% Purity) Natural->Comparison

Caption: Purity assessment workflow for synthesized this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly influence research outcomes and the viability of its development as a therapeutic agent. While commercially available standards provide a high-purity benchmark of ≥98.0%, synthetically derived and naturally isolated Germacrone can also achieve high levels of purity with appropriate purification and analytical validation. For researchers and developers, the choice between synthetic and natural sources will depend on factors such as the required purity level, the nature of acceptable impurities, scalability, and cost. A thorough analytical characterization using a combination of HPLC, NMR, and MS is essential to ensure the quality and consistency of any this compound sample, regardless of its origin. This guide provides the foundational knowledge and a systematic approach for benchmarking the purity of this promising bioactive compound.

References

Safety Operating Guide

Proper Disposal of cis,trans-Germacrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like cis,trans-Germacrone are critical for ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, addressing immediate safety precautions and operational plans.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to be fully aware of the hazards associated with this compound. Based on available safety data sheets (SDS), this compound presents several risks that necessitate the use of appropriate personal protective equipment (PPE).

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Therefore, all handling and preparation for disposal of this compound and its contaminated materials must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A lab coat is mandatory to prevent skin contact.

Quantitative Data for Disposal Considerations

The following table summarizes essential data for the safe handling and disposal of this compound.

ParameterValueSource
CAS Number 6902-91-6
Physical State Solid (Crystal - Powder)[1]
Appearance White to Very pale yellow[1]
Melting Point 55-58°C[2]
Hazard Statements H315, H319, H302 + H332, H410[1]
Primary Disposal Route Approved Hazardous Waste Disposal Plant

Experimental Protocols: Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for collection.

Step 1: Waste Identification and Segregation

Properly categorize the waste to ensure it is handled correctly.

  • Solid Waste: This includes unused or expired solid this compound, as well as any contaminated consumables such as weighing paper, gloves, and pipette tips.

  • Liquid Waste: If this compound has been dissolved in a solvent, this solution must be treated as hazardous liquid waste.

  • Contaminated Labware: Any glassware or other equipment that has come into direct contact with this compound should be decontaminated or disposed of as hazardous waste.

Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Collect all solid waste in a designated, chemically compatible, and clearly labeled hazardous waste container.

    • Ensure the container has a secure, tight-fitting lid to prevent any release of the substance.

  • Liquid Waste:

    • Use a dedicated, leak-proof, and chemically resistant container for all liquid waste containing this compound.

    • The container must be kept closed except when adding waste.

    • Store the liquid waste container in secondary containment to mitigate spills.

Step 3: Labeling of Hazardous Waste

Proper labeling is a critical compliance step.

  • Immediately affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Skin Irritant ," "Eye Irritant ," "Aquatic Hazard ")

    • The accumulation start date (the date the first item of waste is placed in the container)

    • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage of Waste
  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • The container must remain under the control of laboratory personnel.

Step 5: Arranging for Disposal
  • Once the waste container is full, or if you are generating waste infrequently, do not let it accumulate for an extended period.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Under no circumstances should this compound waste be disposed of down the sanitary sewer. [3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Contaminated Items) ppe->segregate collect Collect Waste in Designated Container segregate->collect label_waste Label Container with Hazardous Waste Tag collect->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_proc End: Waste Transferred to EHS for Disposal contact_ehs->end_proc

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling cis,trans-Germacrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for cis,trans-Germacrone, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

The primary defense against exposure is the consistent and correct use of appropriate PPE. The following table summarizes the required protective gear when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile rubber) should be worn.
Eye/Face Protection Safety glasses or gogglesWear safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of experimental results.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Handling:

    • Wash hands thoroughly after handling.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid prolonged or repeated exposure.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

    • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Must not be disposed of with household garbage. Do not allow the product to reach the sewage system. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Uncleaned packaging should be disposed of according to official regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle this compound don_ppe->handle exposure Exposure? handle->exposure first_aid Administer First Aid exposure->first_aid Yes dispose_waste Dispose of Chemical Waste exposure->dispose_waste No seek_medical Seek Medical Attention first_aid->seek_medical dispose_cont Dispose of Contaminated Materials dispose_waste->dispose_cont

Caption: Workflow for Safe Handling of this compound.

References

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